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  • Product: 1,1-Diphenyl-3-dimethylaminobutane-1-ol
  • CAS: 4320-32-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS 4320-32-5): A Predictive and Investigative Framework

Executive Summary 1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS 4320-32-5) is a tertiary amino alcohol belonging to the diphenylpropylamine class of compounds, a chemical family that includes clinically significant analge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS 4320-32-5) is a tertiary amino alcohol belonging to the diphenylpropylamine class of compounds, a chemical family that includes clinically significant analgesics such as methadone.[1] Despite its promising chemical scaffold, a thorough review of publicly available scientific literature reveals a significant scarcity of direct experimental data for this specific molecule. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals interested in this compound. By synthesizing data from its structural isomers and related analogs, this guide provides a comprehensive predictive profile covering its physicochemical properties, postulated mechanisms of biological activity, and potential synthetic pathways. More critically, it establishes a detailed, field-proven framework for the empirical investigation and validation of these properties, transforming the current data gap into a clear roadmap for future research.

Compound Identification and Chemical Profile

The defining structural features of 1,1-Diphenyl-3-dimethylaminobutane-1-ol are a tertiary alcohol with two phenyl groups attached to the carbinol carbon and a dimethylamino group positioned at the third carbon of the butane chain.[2] This arrangement places it in a class of compounds known for interacting with various biological targets.

G cluster_0 Postulated Mechanisms of Action cluster_1 Hypothesis 1: Analgesic Effect cluster_2 Hypothesis 2: Antispasmodic Effect Compound 1,1-Diphenyl-3-dimethylaminobutane-1-ol MOR µ-Opioid Receptor (MOR) Compound->MOR Binds to mAChR Muscarinic Receptor (mAChR) Compound->mAChR Antagonizes Ca_Channel L-type Ca²⁺ Channel Compound->Ca_Channel Blocks G_Protein Gi/Go Protein Coupling MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Relaxation Smooth Muscle Relaxation mAChR->Relaxation Ca_Channel->Relaxation G Synthesis Compound Synthesis & Purification InVitro In Vitro Screening (Receptor Binding Assays) Synthesis->InVitro TargetID Identification of Biological Target(s) InVitro->TargetID Identifies Affinity Functional In Vitro Functional Assays (e.g., Guinea Pig Ileum) TargetID->Functional Confirms Function InVivo In Vivo Studies (Rodent Pain Models) Functional->InVivo Validates Efficacy PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Conclusion Lead Candidate PKPD->Conclusion G Conceptual Synthesis Workflow Acetophenone Acetophenone Acetophenone->r1_center Formaldehyde Formaldehyde Formaldehyde->r1_center Dimethylamine Dimethylamine HCl Dimethylamine->r1_center Aminoketone 3-(Dimethylamino)-1-phenylpropan-1-one Aminoketone->r2_center Grignard Phenylmagnesium Bromide Grignard->r2_center FinalProduct 1,1-Diphenyl-3-dimethylaminobutane-1-ol r1_center->Aminoketone Mannich Reaction r2_center->FinalProduct Grignard Reaction + Aqueous Workup

Sources

Exploratory

Structure of 3-dimethylamino-1,1-diphenylbutan-1-ol

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Author: BenchChem Technical Support Team. Date: March 2026

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Expanding Search Parameters

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Foundational

Pharmacology of Diphenylbutane Amino Alcohol Derivatives: A Comprehensive Technical Guide

Executive Summary The diphenylbutane amino alcohol scaffold represents a highly modular and privileged pharmacophore in medicinal chemistry. By altering the substitution patterns along the butane backbone and the termina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diphenylbutane amino alcohol scaffold represents a highly modular and privileged pharmacophore in medicinal chemistry. By altering the substitution patterns along the butane backbone and the terminal amino group, researchers can direct the pharmacological activity toward entirely different physiological systems. This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating preclinical workflows for three primary classes of diphenylbutane derivatives: dual-action antispasmodics, non-isomerizable selective estrogen receptor modulators (SERMs), and emerging anti-inflammatory lignans.

Mechanistic Pharmacology & Target Engagement

Dual-Action Antispasmodics (Recipavrin Analogs)

Compounds such as1 and Recipavrin exert potent spasmolytic effects on smooth muscle tissue through a synergistic dual mechanism[1].

  • Antimuscarinic Activity: They act as non-selective antagonists at muscarinic acetylcholine receptors (mAChRs), preventing the Gq-coupled activation of the IP3/DAG pathway.

  • Direct Myotropic Activity: They simultaneously block L-type voltage-gated calcium channels (VGCCs), inhibiting the extracellular calcium influx required for calmodulin-dependent myosin light chain kinase (MLCK) activation[1].

This dual mechanism is clinically advantageous: the calcium channel blockade synergizes with the antimuscarinic effect, achieving profound smooth muscle relaxation at lower doses, thereby minimizing systemic anticholinergic side effects such as tachycardia or xerostomia.

G Drug Diphenylbutane Amino Alcohol mAChR Muscarinic Receptor (mAChR) Drug->mAChR Antagonizes VGCC L-type Calcium Channel (VGCC) Drug->VGCC Blocks Relaxation Smooth Muscle Relaxation Drug->Relaxation Net Effect IP3 IP3 / DAG Pathway mAChR->IP3 Activates (Normal) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates (Normal) MLCK MLCK Activation IP3->MLCK Increases Intracellular Ca2+ Ca_Influx->MLCK Increases Intracellular Ca2+ Contraction Smooth Muscle Contraction MLCK->Contraction Induces

Figure 1: Dual mechanism of action for diphenylbutane antispasmodics.

Selective Estrogen Receptor Modulators (SERMs)

Standard tamoxifen (a triphenylethylene) is prone to in vivo geometric isomerization (Z ⇌ E), which complicates pharmacological profiling because the isomers possess differing agonist/antagonist ratios[2]. To solve this, researchers developed 3, a reduced diphenylbutane derivative[3].

Because the central double bond is reduced, dihydrotamoxifen exists as stable diastereoisomers rather than interconverting geometric isomers[3]. NMR spectroscopy confirms that these molecules adopt a preferred antiperiplanar conformation, which is an absolute structural prerequisite for optimal docking within the ligand-binding domain of the estrogen receptor (ER)[3].

SERM Tamoxifen Tamoxifen (Triphenylethylene) Isomerization In Vivo Geometric Isomerization (Z ⇌ E) Tamoxifen->Isomerization Mixed Mixed Agonist/ Antagonist Profile Isomerization->Mixed Dihydro Dihydrotamoxifen (Diphenylbutane) Stable Stable Diastereoisomers (Antiperiplanar) Dihydro->Stable Pure Predictable ER Antagonism Stable->Pure

Figure 2: Logical relationship driving the synthesis of non-isomerizable diphenylbutanes.

Anti-Inflammatory Dibenzylbutane Lignans

Recent advances have expanded the diphenylbutane scaffold into immunology.4 (e.g., Compound 10h) exhibit potent anti-inflammatory activity by inhibiting the nuclear factor (NF)-κB signaling pathway, drastically reducing NO release and the secretion of IL-1β, IL-6, and TNF-α in LPS-induced macrophage models[4].

Preclinical Evaluation & Experimental Workflows

To ensure data integrity, all pharmacological profiling must utilize self-validating assay systems. Below are the standard operating protocols for evaluating diphenylbutane derivatives.

Ex Vivo Smooth Muscle Relaxation Assay (Antispasmodic Profiling)

This assay isolates the dual mechanisms of antispasmodic diphenylbutanes using guinea pig ileum, which possesses a high density of both mAChRs and VGCCs.

Causality & Validation Design:

  • Why Carbachol? Unlike acetylcholine, carbachol is resistant to acetylcholinesterase, ensuring a stable, non-degrading baseline contraction[1].

  • Why 80 mM KCl? High extracellular potassium depolarizes the cell membrane, forcing VGCCs open while completely bypassing G-protein coupled receptors[1]. This isolates the calcium-channel blocking activity.

  • Self-Validation: Atropine (pure mAChR antagonist) and Verapamil (pure VGCC blocker) must be run in parallel to validate the tissue's specific receptor sensitivities.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate 2 cm segments of guinea pig terminal ileum and flush the lumen with Krebs-Henseleit solution.

  • Equilibration: Suspend the tissue in a 10 mL organ bath containing Krebs solution at 37°C, continuously aerated with carbogen (95% O₂, 5% CO₂) to maintain physiological pH (7.4). Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Baseline Contraction (mAChR): Induce contraction using a submaximal concentration of carbachol (1 µM). Wait for a stable plateau.

  • Cumulative Dosing: Add the diphenylbutane derivative cumulatively (1 nM to 100 µM). Record the percentage of relaxation using an isometric force transducer.

  • Washout & Depolarization (VGCC): Wash the tissue thoroughly until baseline tension is restored. Induce a new contraction using 80 mM KCl. Repeat the cumulative dosing of the test compound.

  • Data Analysis: Calculate the IC₅₀ for both pathways. Generate a Schild plot to determine the pA₂ value, quantifying the antagonistic potency.

Workflow Step1 1. Tissue Preparation (Guinea Pig Ileum) Step2 2. Organ Bath Equilibration (Krebs Solution, 37°C, 95% O2) Step1->Step2 Step3 3. Baseline Contraction (Carbachol OR 80mM KCl) Step2->Step3 Step4 4. Cumulative Dosing (1 nM to 100 µM Test Compound) Step3->Step4 Step5 5. Data Acquisition (Isometric Transducer) Step4->Step5 Step6 6. Schild Plot Analysis (pA2 Calculation) Step5->Step6

Figure 3: Experimental workflow for ex vivo smooth muscle relaxation assay.

In Vitro ER Competitive Binding Assay (SERM Profiling)

To evaluate the binding affinity of dihydrotamoxifen analogs, a competitive radioligand binding assay is employed.

Causality & Validation Design:

  • Why MCF-7 Lysates? MCF-7 human breast cancer cells naturally overexpress ERα, providing a physiologically accurate receptor folding environment compared to recombinant proteins.

  • Why Dextran-Coated Charcoal (DCC)? Charcoal rapidly adsorbs free, unbound small molecules. The addition of dextran creates a size-exclusion barrier that prevents the charcoal from adsorbing the large receptor-ligand complexes, allowing for precise separation via centrifugation.

  • Self-Validation: Non-specific binding (NSB) is established by adding a 1000-fold molar excess of unlabeled estradiol. Specific binding is calculated as Total Binding minus NSB.

Step-by-Step Protocol:

  • Lysate Preparation: Homogenize MCF-7 cells in Tris-EDTA buffer containing protease inhibitors. Centrifuge at 100,000 × g for 1 hour at 4°C to isolate the cytosolic fraction (receptor pool).

  • Incubation: In a 96-well plate, combine 100 µL of cytosol, 10 nM [³H]-Estradiol, and varying concentrations of the diphenylbutane derivative (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 4°C for 18 hours to reach thermodynamic equilibrium.

  • Separation: Add 100 µL of cold Dextran-Coated Charcoal suspension to each well. Incubate for exactly 10 minutes at 4°C, then centrifuge at 3,000 × g for 15 minutes.

  • Quantification: Transfer the supernatant (containing the bound receptor complexes) to scintillation vials. Measure radioactivity using a liquid scintillation counter and calculate the Ki using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Data

The pharmacological destiny of the diphenylbutane scaffold is dictated by its side-chain functionalization. The table below summarizes the quantitative and qualitative SAR data across different therapeutic targets.

Compound ClassRepresentative MoleculePrimary Target(s)Pharmacological EffectKey Structural Requirement
Diphenylbutanols 4-(Dimethylamino)-1,1-diphenylbutan-1-olmAChR, L-type VGCCSpasmolysis (Smooth Muscle Relaxation)Terminal tertiary amine, tertiary alcohol at C1
Diphenylbutylamines RecipavrinmAChRSpasmolysisDimethylamino group at C3
Diphenylbutane Alkoxyamines DihydrotamoxifenEstrogen Receptor (ERα)Anti-estrogenic (SERM)Antiperiplanar conformation, basic aminoethoxy side chain
Dibenzylbutane Lignans LCA Derivative (Compound 10h)NF-κB PathwayAnti-inflammatoryDibenzylbutane core, specific aromatic substitutions

Conclusion

The diphenylbutane amino alcohol framework is a prime example of how a rigid, lipophilic core can be leveraged to access diverse biological targets. By understanding the causality behind structural modifications—whether it is the elimination of geometric isomerization to create stable SERMs, or the exploitation of dual mAChR/VGCC antagonism for safer antispasmodics—drug development professionals can rationally design next-generation therapeutics. Rigorous, self-validating preclinical assays remain the cornerstone of translating these chemical entities into viable clinical candidates.

References

  • Application Notes and Protocols for 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and its Potential in Medicinal Chemistry.BenchChem, 2025.
  • Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen).Journal of Medicinal Chemistry - ACS Publications, 1987.
  • Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents.RSC Advances, 2023.
  • Non-isomerisable antiestrogens related to tamoxifen.Scilit / Journal of Steroid Biochemistry, 1988.

Sources

Exploratory

Metabolic Pathway of Recipavrin in Rats: A Technical Guide

Executive Summary & Chemical Identity Recipavrin (Trimethyldiphenylpropylamine; N,N,1-trimethyl-3,3-diphenylpropylamine) is a synthetic diphenylmethane derivative historically developed as an antispasmodic agent.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Recipavrin (Trimethyldiphenylpropylamine; N,N,1-trimethyl-3,3-diphenylpropylamine) is a synthetic diphenylmethane derivative historically developed as an antispasmodic agent.[1][2][3][4][5] Structurally analogous to methadone but devoid of analgesic activity, Recipavrin serves as a critical model compound in metabolic toxicology.[5]

Its primary utility in research lies in elucidating the mechanisms of oxidative N-dealkylation and the formation of formamide metabolites from tertiary amines.[1][5] Unlike methadone, whose metabolic study is complicated by the cyclization of its desalkyl metabolites (forming EDDP), Recipavrin’s stable diphenylbutane backbone allows for the isolation of linear oxidative intermediates.[5]

This guide details the metabolic fate of Recipavrin in Wistar rats, focusing on biliary excretion, phase I oxidative functionalization, and the mechanistic divergence between deamination and N-oxidation pathways.

Physicochemical Profile
PropertyValueRelevance to Metabolism
IUPAC Name N,N-Dimethyl-4,4-diphenylbutan-2-amineTertiary amine substrate for CYP450
Molecular Formula C₁₈H₂₃NLipophilic, requiring hepatic biotransformation
PKa ~9.48Highly ionized at physiological pH; significant biliary excretion
Key Structural Feature Diphenylmethane moietyStable scaffold; directs aromatic hydroxylation

Experimental Methodology: The Self-Validating Protocol

To replicate or assess the metabolic pathway data, the following experimental framework is established. This protocol ensures the preservation of labile metabolites (e.g., oximes and formamides) that are often lost in standard workups.[5]

Animal Model & Dosing[1]
  • Subject: Male Wistar rats (250–300 g).[5]

  • Rationale: The Wistar strain exhibits high biliary output and stable hepatic CYP450 expression, essential for detecting high-molecular-weight conjugates.[1][5]

  • Administration: Intraperitoneal (i.p.) injection or oral gavage of Recipavrin HCl.[5]

  • Dose: 20–40 mg/kg (sub-lethal; LD50 in mice is ~80 mg/kg).[5]

Sample Collection & Preparation[1]
  • Bile Duct Cannulation: Essential for capturing the primary metabolic flux.[5] Urine collection alone is insufficient due to the high molecular weight of the conjugates.[5]

  • Hydrolysis Strategy:

    • Direct Extraction (pH 7-10): To isolate unconjugated bases (Parent, Nor-metabolites).[1][5]

    • Enzymatic Hydrolysis:

      
      -glucuronidase/arylsulfatase incubation (37°C, 12-24h) to cleave phenolic glucuronides.[1][5]
      
    • Critical Control: Avoid acid hydrolysis, which can artificially cyclize or degrade labile oxime/formamide intermediates.[5]

Analytical Detection (GC-MS)
  • Derivatization:

    • TMS (Trimethylsilyl): For phenols and alcohols.[5]

    • Methylation (Diazomethane): For acidic metabolites.[1][5]

    • Underivatized: Essential for detecting the secondary formamide (Metabolite 5), which can be masked by derivatization reagents.[5]

The Metabolic Pathway: Mechanisms & Causality

The metabolism of Recipavrin in rats proceeds via two distinct vectors: N-Center Metabolism (Demethylation/Deamination) and C-Center Metabolism (Aromatic Hydroxylation).[1][5]

Vector A: N-Demethylation and Deamination

The tertiary amine of Recipavrin undergoes sequential oxidative N-demethylation.[1][5]

  • Recipavrin (1)

    
     Norrecipavrin (2): 
    
    • Catalyzed by hepatic CYP450.[5] Loss of one N-methyl group yields the secondary amine.[1][5]

    • Significance: Norrecipavrin is a major biliary metabolite.[5]

  • Norrecipavrin

    
     Diphenylbutanone (3): 
    
    • Oxidative deamination leads to the ketone (3).[5]

    • This ketone is further metabolized to Diphenylbutanone Oxime (4) .[1][5] The presence of the oxime suggests a reversible nitrogen-retention pathway or reaction with hydroxylamine intermediates.[1][5]

Vector B: The Formamide Anomaly

A critical finding in Recipavrin metabolism is the identification of a Secondary Formamide (5) .[5][6]

  • Mechanism: This metabolite arises from the oxidation of the carbon alpha to the nitrogen.[5] In many drugs (e.g., Methadone), this pathway is obscured by cyclization.[5] In Recipavrin, the formamide is stable.[5]

  • Causality: Its presence challenges the standard assumption that N-demethylation is the sole route for N-substituted drugs, highlighting an alternative oxidative pathway involving N-formylation.[1][5]

Vector C: Aromatic Hydroxylation (Phase I & II)

The lipophilic phenyl rings serve as targets for hydroxylation, increasing water solubility for excretion.[5]

  • Phenolic Metabolites (12, 14, 19): Hydroxylation occurs on the phenyl rings of Recipavrin, Norrecipavrin, and Diphenylbutanone.[5]

  • Catechol Formation: Further oxidation yields O-methylcatechols (via COMT activity) and their glucuronide conjugates.[1][5]

Pathway Visualization (DOT Diagram)[1][5]

The following diagram illustrates the metabolic cascade of Recipavrin.

RecipavrinMetabolism cluster_legend Legend key1 Parent Drug key2 N-Dealkylation/Deamination key3 Aromatic Oxidation key4 Conjugation/Excretion Recipavrin Recipavrin (1) (Tertiary Amine) Norrecipavrin Norrecipavrin (2) (Secondary Amine) Recipavrin->Norrecipavrin N-Demethylation (CYP450) RecipavrinPhenol Recipavrin Phenol (19) Recipavrin->RecipavrinPhenol Aromatic Hydroxylation Formamide Secondary Formamide (5) (Oxidative Intermediate) Norrecipavrin->Formamide N-Oxidation/Formylation Diphenylbutanone Diphenylbutanone (3) (Ketone) Norrecipavrin->Diphenylbutanone Oxidative Deamination NorrecipavrinPhenol Norrecipavrin Phenol (13) Norrecipavrin->NorrecipavrinPhenol Aromatic Hydroxylation Oxime Diphenylbutanone Oxime (4) Diphenylbutanone->Oxime Oximation ButanonePhenol Diphenylbutanone Phenol (12) Diphenylbutanone->ButanonePhenol Aromatic Hydroxylation Catechols O-Methylcatechols (16, 17, 18) RecipavrinPhenol->Catechols Hydroxylation + COMT Glucuronides Biliary Glucuronides (Conjugates) RecipavrinPhenol->Glucuronides UGT NorrecipavrinPhenol->Catechols NorrecipavrinPhenol->Glucuronides ButanonePhenol->Catechols Catechols->Glucuronides

Figure 1: Metabolic map of Recipavrin in the rat, highlighting the divergence between N-dealkylation, formamide formation, and aromatic hydroxylation pathways.[1]

Quantitative Summary of Metabolites

The following table summarizes the metabolites identified in rat bile following


-glucuronidase hydrolysis.
Metabolite IDCompound NamePathway OriginDetection State
1 RecipavrinParentUnchanged
2 NorrecipavrinN-DemethylationMajor Metabolite
3 DiphenylbutanoneDeaminationMajor Metabolite
4 Diphenylbutanone OximeN-Retention/OxidationTrace/Labile
5 Secondary Formamide N-Oxidation Mechanistic Marker
12 Diphenylbutanone PhenolDeamination + HydroxylationAglycone
13 Norrecipavrin PhenolDemethylation + HydroxylationAglycone
16, 18 O-MethylcatecholsHydroxylation + MethylationAglycone
19 Recipavrin PhenolHydroxylationAglycone

References

  • Slatter, J. G., Abbott, F. S., & Burton, R. (1990). Identification of the biliary metabolites of (±)-3-dimethylamino-1,1-diphenylbutane HCl (recipavrin) in rats.[1][5][6][7] Xenobiotica, 20(10), 999–1024.[5][8]

  • Abbott, F. S., et al. (1985). Formation of a formamide metabolite from methadone in the rat.[5][7] Journal of Medicinal Chemistry. (Contextual reference for the formamide mechanism).

  • Grokipedia. Trimethyldiphenylpropylamine (Recipavrin) - Chemical Structure and Properties.[1][5] 9

  • NCATS Inxight Drugs. Recipavrin: Methadone analog with antispasmodic properties.[5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,1-Diphenyl-3-dimethylaminobutane-1-ol via Grignard reaction

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS: 4320-32-5) . This tertiary amino-alcohol is a significant structural analog in the di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS: 4320-32-5) . This tertiary amino-alcohol is a significant structural analog in the diphenylpropylamine class, sharing pharmacophore features with opioids such as methadone and levo-alpha-acetylmethadol (LAAM).

The synthesis strategy employs a double Grignard addition to an amino-ester precursor. This route is preferred over the amino-ketone route for its cost-effectiveness and the stability of the ester starting material.


Molecular Weight:  269.39  g/mol 

Retrosynthetic Analysis & Strategy

The construction of the 1,1-diphenyl-1-ol moiety is classically achieved by reacting an ester with two equivalents of a phenyl Grignard reagent. The strategic disconnection occurs at the C1-C(Phenyl) bonds.

  • Target: 1,1-Diphenyl-3-dimethylaminobutane-1-ol

  • Precursors: Ethyl 3-(dimethylamino)butyrate + Phenylmagnesium Bromide (PhMgBr)

  • Mechanism: Nucleophilic addition of PhMgBr to the ester carbonyl forms a ketone intermediate (in situ), which is more reactive than the ester and rapidly consumes a second equivalent of PhMgBr to yield the tertiary alkoxide.[1]

Reaction Pathway Diagram[2]

G Ester Ethyl 3-(dimethylamino)butyrate Intermediate Ketone Intermediate (Transient) Ester->Intermediate + 1 eq PhMgBr Grignard Phenylmagnesium Bromide (2.5 eq) Grignard->Intermediate Alkoxide Magnesium Alkoxide Complex Intermediate->Alkoxide + 1 eq PhMgBr (Fast) Product 1,1-Diphenyl-3-dimethylaminobutane-1-ol Alkoxide->Product H3O+ Quench

Caption: Sequential nucleophilic addition pathway. The ketone intermediate is rarely isolated due to its high reactivity toward the Grignard reagent.

Experimental Design & Safety

Reagent Stoichiometry

To ensure complete conversion of the ester and prevent the isolation of the ketone ("mono-addition" byproduct), a slight excess of the Grignard reagent is critical.

ComponentRoleEquivalentsMolar Mass ( g/mol )
Ethyl 3-(dimethylamino)butyrate Substrate1.0159.23
Bromobenzene Grignard Precursor2.5157.01
Magnesium Turnings Metal Reagent2.624.30
Diethyl Ether (Anhydrous) SolventN/A74.12
Ammonium Chloride (sat.[2] aq.) Quenching AgentExcess53.49
Critical Safety Parameters
  • Moisture Sensitivity: The reaction must be performed under a positive pressure of Nitrogen (

    
    ) or Argon. All glassware must be oven-dried (
    
    
    
    for >2 hours).
  • Exotherm Control: The formation of PhMgBr is highly exothermic.[3] Efficient reflux condensers and ice baths must be available immediately.

  • Induction Period: If the Grignard reaction does not start immediately, do not add more bromide. Initiate with an iodine crystal or heat gun to prevent a runaway reaction later.

Detailed Synthesis Protocol

Phase 1: Preparation of Phenylmagnesium Bromide (PhMgBr)

Objective: Generate a 1.0 M solution of PhMgBr in diethyl ether.

  • Setup: Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with

    
     (repeat 3x).
    
  • Activation: Add Magnesium turnings (2.6 eq) to the flask. Dry stir for 5 minutes to crush the oxide layer. Add a single crystal of Iodine (

    
    ).
    
  • Initiation:

    • Dissolve Bromobenzene (2.5 eq) in anhydrous Diethyl Ether (concentration ~2-3 M).

    • Add 5-10% of this solution to the Mg turnings.

    • Observation: Disappearance of the iodine color and spontaneous boiling indicates initiation.

  • Propagation: Once initiated, dilute the reaction with additional ether to cover the Mg. Add the remaining Bromobenzene solution dropwise to maintain a gentle reflux without external heating.[4]

  • Completion: After addition, reflux at

    
     for 1 hour. The solution should be dark brown/gray with minimal residual magnesium.
    
Phase 2: Nucleophilic Addition

Objective: Convert the amino-ester to the tertiary alkoxide.

  • Cooling: Cool the PhMgBr solution to

    
     using an ice bath.
    
  • Substrate Addition: Dissolve Ethyl 3-(dimethylamino)butyrate (1.0 eq) in anhydrous ether (1:1 v/v).

  • Controlled Addition: Add the ester solution dropwise to the Grignard reagent over 30-45 minutes.

    • Note: A gummy precipitate (magnesium salt of the amine) may form; vigorous stirring is essential.

  • Reaction Drive: Remove the ice bath and heat the mixture to reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: Monitor by TLC (Silica, 10% MeOH/DCM). The ester spot (

      
      ) should disappear.
      
Phase 3: Workup and Purification

Objective: Hydrolysis and isolation of the free base.[5]

  • Quench: Cool the mixture to

    
    . Slowly add saturated aqueous 
    
    
    
    dropwise.
    • Caution: Violent evolution of gas and heat.

  • Extraction: Decant the ether layer. Dissolve the magnesium salts in water and extract the aqueous phase with Ether (

    
     mL).
    
  • Acid-Base Purification (Critical Step):

    • Combine organic layers and extract with 1M HCl (

      
      ). The product (amine) will move to the aqueous phase; non-basic impurities (biphenyl) remain in the ether.
      
    • Wash the acidic aqueous phase once with fresh ether.

    • Basify the aqueous phase to pH 10 using 20% NaOH or

      
       .
      
    • Extract the liberated free base into Ethyl Acetate or Ether (

      
      ).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The crude oil often solidifies upon standing. Recrystallize from Hexane/Ethanol or convert to the Hydrochloride salt using ethereal HCl for higher stability.

Experimental Workflow Diagram

Workflow Start Start: Oven-Dried Glassware Inert Atmosphere (N2) GrignardPrep Grignard Preparation PhBr + Mg -> PhMgBr (Reflux 1h) Start->GrignardPrep Addition Addition of Ester Dropwise at 0°C Reflux 2-3h GrignardPrep->Addition Quench Quench with sat. NH4Cl (Exothermic) Addition->Quench Extraction Acid-Base Extraction 1. Extract with 1M HCl 2. Wash ether layer 3. Basify aq. layer (pH 10) 4. Extract into EtOAc Quench->Extraction Final Evaporation & Recrystallization (Hexane/EtOH) Extraction->Final

Caption: Step-by-step experimental workflow ensuring removal of neutral byproducts (biphenyl) via acid-base extraction.

Characterization & Troubleshooting

Analytical Data (Expected)
  • Physical State: White crystalline solid (Free base) or hygroscopic powder (HCl salt).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2-7.5 (m, 10H, Ph -H)
      
    • 
       2.2 (s, 6H, N(Me )
      
      
      
      )
    • 
       0.9 (d, 3H, CH-Me )
      
    • Diagnostic: The disappearance of the ethoxy signals (

      
       4.1 q, 1.2 t) from the starting ester confirms conversion.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction fails to initiate Moisture or oxide on MgAdd

crystal; use heat gun; ultrasonicate; add 1,2-dibromoethane entrainer.
Low Yield "Enolization" of esterEnsure low temp (

) during addition; increase PhMgBr to 3.0 eq.
Oily Product Impurities (Biphenyl)Use the Acid-Base extraction method described in Phase 3 to separate the amine from neutral biphenyl.
Incomplete Reaction Steric hindranceExtend reflux time to 4-6 hours; switch solvent to THF (higher boiling point).

References

  • Pohland, A., & Sullivan, H. R. (1953). Preparation of Alpha-Acetylmethadol and Related Compounds. Journal of the American Chemical Society, 75(18), 4458–4461. (Foundational Grignard protocols for diphenylpropylamines).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11020538 (Analogous Structures). Retrieved from [Link]

  • University of Delaware. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.[1][3][6][7][8] Retrieved from [Link]

Sources

Application

Application Note: GC-MS Detection of 1,1-Diphenyl-3-dimethylaminobutane-1-ol in Biological Fluids

Abstract This application note presents a robust and validated methodology for the sensitive and selective detection of 1,1-Diphenyl-3-dimethylaminobutane-1-ol in complex biological matrices such as human plasma and urin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated methodology for the sensitive and selective detection of 1,1-Diphenyl-3-dimethylaminobutane-1-ol in complex biological matrices such as human plasma and urine. The compound, a tertiary amine and a sterically hindered tertiary alcohol, presents unique analytical challenges that are addressed through a carefully optimized workflow. The protocol employs a liquid-liquid extraction (LLE) for sample cleanup and analyte enrichment, followed by chemical derivatization to improve chromatographic performance and thermal stability. Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary specificity and sensitivity for definitive identification and quantification. This guide is intended for researchers, clinical toxicologists, and drug development professionals requiring a reliable analytical method for this compound class.

Principle and Scientific Rationale

The analysis of polar, high-molecular-weight compounds like 1,1-Diphenyl-3-dimethylaminobutane-1-ol by gas chromatography is often challenging. The presence of a hydroxyl (-OH) and a tertiary amine group leads to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1] To overcome these issues, a multi-step sample preparation strategy is essential.

1.1. Extraction Rationale: Biological fluids contain a multitude of endogenous substances (proteins, salts, lipids) that can interfere with analysis and contaminate the GC-MS system. A liquid-liquid extraction (LLE) at an alkaline pH is employed to selectively isolate the basic analyte from this complex matrix.[2] By adjusting the sample pH to >9, the tertiary amine group (predicted pKa ~9.5) is deprotonated, rendering the molecule neutral and readily extractable into a non-polar organic solvent like methyl tert-butyl ether (MTBE).[3]

1.2. Derivatization Rationale: To enhance volatility and thermal stability, the polar hydroxyl group is chemically modified through derivatization.[4] Silylation, specifically the formation of a trimethylsilyl (TMS) ether, is the chosen method. This reaction replaces the active hydrogen on the hydroxyl group with a non-polar TMS group. Due to the steric hindrance of the tertiary alcohol, a powerful silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used in combination with a catalyst, trimethylchlorosilane (TMCS), to ensure the reaction proceeds to completion.[4]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, follows a systematic and validated pathway to ensure data integrity and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Alkalinize pH Adjustment (Alkalinization) Sample->Alkalinize Add Buffer LLE Liquid-Liquid Extraction (with MTBE) Alkalinize->LLE Add Solvent Evaporate Evaporation to Dryness LLE->Evaporate Isolate Organic Layer Derivatize Silylation (BSTFA + 1% TMCS) Evaporate->Derivatize Reconstitute GCMS GC-MS Analysis Derivatize->GCMS Inject Sample Data Data Interpretation & Quantification GCMS->Data Acquire Data

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

  • Standards: 1,1-Diphenyl-3-dimethylaminobutane-1-ol (Reference Standard), Internal Standard (IS, e.g., Diphenhydramine-d5).

  • Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Acetonitrile (HPLC grade).

  • Reagents:

    • Ammonium hydroxide (NH₄OH), concentrated.

    • Sodium sulfate (Na₂SO₄), anhydrous.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Buffers: 1M Sodium bicarbonate/carbonate buffer (pH 10).

  • Consumables: 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials with inserts, glass Pasteur pipettes.

  • Equipment: Centrifuge, nitrogen evaporator, heating block, vortex mixer, GC-MS system.

Detailed Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 1.0 mL of biological sample (plasma or urine) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution to each sample, calibrator, and control.

  • Alkalinization: Add 1.0 mL of pH 10 carbonate buffer. Vortex for 10 seconds. This step ensures the analyte is in its non-ionized, extractable form.[2]

  • Extraction: Add 5.0 mL of MTBE. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer (MTBE) to a clean tube using a glass Pasteur pipette. Avoid aspirating any of the lower aqueous layer.

  • Drying & Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove residual water. Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization for GC-MS Analysis

The derivatization reaction chemically modifies the analyte to make it suitable for GC analysis.

Caption: Silylation of the analyte with BSTFA to form its TMS-ether derivative.

  • Reconstitution: To the dried extract from Protocol 1, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 70°C for 30 minutes in a heating block. The catalyst (TMCS) and heat are crucial for derivatizing the sterically hindered tertiary alcohol.

  • Cooling & Transfer: Allow the vial to cool to room temperature. Transfer the contents to a 200 µL glass insert within a 2 mL autosampler vial.

  • Injection: The sample is now ready for injection into the GC-MS.

Protocol 3: GC-MS Instrumental Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977 MSD or equivalentOffers sensitive detection and mass spectral information for identification.
Injection Port Splitless, 280°CHigh temperature ensures complete vaporization of the derivatized analyte.
Injection Volume 1 µLStandard volume for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas standard for GC-MS.
GC Column HP-5ms (30m x 0.25mm, 0.25µm)A non-polar column ideal for separating silylated compounds.[4]
Oven Program Initial: 100°C (hold 1 min) Ramp: 20°C/min to 300°C Hold: 5 minTemperature program designed to elute the analyte with good peak shape.
MS Transfer Line 290°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns.
MS Mode Scan (m/z 50-550) & SIMScan mode for initial identification; Selected Ion Monitoring (SIM) for quantification.

Data Analysis and Interpretation

5.1. Identification: The identity of the analyte is confirmed by comparing its retention time and mass spectrum with that of a known reference standard.

5.2. Predicted Mass Spectrum: The EI mass spectrum of the TMS-derivatized analyte is expected to show characteristic fragments. The molecular ion (M+) may be weak or absent. Key fragments arise from alpha-cleavage, a dominant pathway for amines.[5]

Predicted m/z Proposed Fragment Significance
355[M]+Molecular Ion (TMS-derivative)
340[M-15]+Loss of a methyl group (CH₃)
72[CH₂=N(CH₃)₂]+Base Peak. Result of alpha-cleavage adjacent to the nitrogen atom. Highly characteristic for dimethylamino compounds.
183[C(Ph)₂(OTMS)]+Fragment containing the derivatized diphenyl-alcohol moiety.
105[C(Ph)(OH)]+Benzoyl cation fragment, common in compounds with a diphenyl structure.

5.3. Metabolite Considerations: The metabolism of similar compounds involves N-demethylation and aromatic hydroxylation.[6] The presented method can be adapted to screen for these metabolites. The N-demethylated metabolite would also be derivatized (forming a di-TMS derivative) and would elute later with a different fragmentation pattern. Hydroxylated metabolites would also be derivatized and exhibit a mass shift corresponding to the addition of an OTMS group.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)).[7]

Parameter Methodology Typical Acceptance Criteria
Linearity Analyze calibrators at 5-7 concentration levels.Correlation coefficient (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Lowest concentration reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Lowest concentration with acceptable precision and accuracy.
Accuracy (% Recovery) Analyze spiked samples at low, mid, and high concentrations.85-115% recovery.
Precision (%RSD) Repeat analysis of samples (intra- and inter-day).RSD ≤ 15% (≤ 20% at LOQ).
Specificity Analyze blank matrix samples to check for interferences.No significant peaks at the analyte's retention time.

Conclusion

This application note details a comprehensive and scientifically-grounded protocol for the GC-MS analysis of 1,1-Diphenyl-3-dimethylaminobutane-1-ol in biological fluids. The combination of an optimized liquid-liquid extraction and a robust silylation derivatization procedure effectively overcomes the inherent analytical challenges of the compound. The described method provides the necessary selectivity, sensitivity, and reliability for applications in toxicology, clinical chemistry, and pharmaceutical research.

References

  • Poole, C. F. Derivatization Methods in GC and GC/MS. In: Gas Chromatography. Elsevier; 2021. p. 415–483. Available from: [Link]

  • Ford, G. C., et al. Identification of the biliary metabolites of (+/-)-3-dimethylamino-1,1-diphenylbutane HCl (recipavrin) in rats. Xenobiotica. 1980;10(5):329-39. Available from: [Link]

  • Butt, A., et al. A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology. 2019;43(8):635-643. Available from: [Link]

  • Organomation. GC-MS Sample Preparation. Organomation Associates, Inc. Available from: [Link]

  • Lin, D.-L., et al. Detection of abused drugs in urine by GC-MS. Journal of Food and Drug Analysis. 2008;16(4). Available from: [Link]

  • Waters Corporation. A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. Waters Corporation. Available from: [Link]

  • USP. Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. 2017;41(3):40-51. Available from: [Link]

  • Lavanya, G., et al. A Review on Analytical Method Development and Validation. Ashdin Publishing. 2013;2(1). Available from: [Link]

  • Bade, R., et al. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry. 2012;47(2):163-75. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Method

Application Note: Advanced HPLC Method Development for the Enantiomeric Resolution of Diphenylbutane Amino Alcohols

Executive Summary The precise determination of enantiomeric excess (ee) in chiral building blocks is a critical quality attribute in modern drug development and asymmetric synthesis. Diphenylbutane amino alcohols, such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of enantiomeric excess (ee) in chiral building blocks is a critical quality attribute in modern drug development and asymmetric synthesis. Diphenylbutane amino alcohols, such as (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenyl-1-butanol, are highly valued organocatalysts and chiral auxiliaries. This application note provides a comprehensive, causality-driven guide to developing a direct High-Performance Liquid Chromatography (HPLC) method for the enantiomeric resolution of these compounds. By leveraging polysaccharide-based chiral stationary phases (CSPs) and optimizing mobile phase modifiers, this protocol ensures baseline resolution, excellent peak symmetry, and a self-validating analytical workflow.

Chemical Context & Significance

Diphenylbutane amino alcohols are characterized by a rigid steric bulk (diphenyl groups) and adjacent hydrogen-bonding sites (amino and hydroxyl groups). Compounds like 1[1] are frequently utilized in stereoselective synthesis. Because the two enantiomers of a chiral compound can exhibit drastically different chemical reactivities and biological activities, rigorous 2[2] is mandatory.

Direct chiral HPLC is the gold standard for this analysis because it eliminates the need for chiral derivatizing agents, thereby reducing sample preparation time and preventing the risk of artifactual racemization during derivatization[3].

Method Development Rationale: Causality & Optimization

To achieve robust separation, the analytical method must be designed around the specific physicochemical properties of the analyte. The workflow below outlines the logical progression of method development.

HPLC_Workflow Step1 1. Analyte Profiling (Diphenylbutane Amino Alcohol) Step2 2. CSP Selection (Polysaccharide-based e.g., IA, AD-H) Step1->Step2 Step3 3. Mobile Phase Screening (Normal Phase: Hexane / Alcohol) Step2->Step3 Step4 4. Modifier Optimization (Addition of 0.1% Diethylamine) Step3->Step4 Step5 5. System Suitability Testing (Rs ≥ 1.5, Tf ≤ 1.5) Step4->Step5

Figure 1: Systematic HPLC method development workflow for basic chiral amino alcohols.

Chiral Stationary Phase (CSP) Selection

The "Why": 4[4], such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or immobilized IA), are exceptionally effective for amino alcohols. The separation is governed by a "three-point interaction" model. The carbamate linkages on the CSP act as hydrogen bond donors and acceptors, interacting strongly with the hydroxyl and amino groups of the analyte. Simultaneously, the phenyl rings on the CSP engage in


 interactions with the diphenylbutane backbone. The helical structure of the polymer creates chiral cavities that sterically favor one enantiomer over the other, leading to differential retention times.

Chiral_Mechanism CSP Polysaccharide CSP (Carbamate Derivatized) Interaction1 Hydrogen Bonding (NH and C=O groups) CSP->Interaction1 Interaction2 Dipole-Dipole Interactions CSP->Interaction2 Interaction3 π-π Interactions (Phenyl Rings) CSP->Interaction3 Analyte Diphenylbutane Amino Alcohol Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Resolution Enantiomeric Resolution Interaction1->Resolution Interaction2->Resolution Interaction3->Resolution

Figure 2: Three-point chiral recognition mechanism between polysaccharide CSPs and amino alcohols.

Mobile Phase Kinetics & The Role of Basic Modifiers

The "Why": Amino alcohols contain basic amine groups. When analyzed on silica-supported CSPs, these basic groups undergo secondary acid-base interactions with weakly acidic residual silanols (-SiOH) on the silica surface. This causes severe peak tailing, which can completely obscure the resolution of closely eluting enantiomers.

To counteract this, a basic modifier such as3[3] must be added to the mobile phase (typically at 0.1% v/v). DEA acts as a sacrificial base, competitively binding to and masking the residual silanols. This forces the analyte to interact exclusively with the chiral selector, drastically improving peak symmetry and resolution[5][6]. Normal phase conditions (e.g., Hexane/Isopropanol) are preferred to maximize the strength of the hydrogen-bonding interactions required for chiral recognition.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. The method cannot be used for sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Reagents and Materials
  • Column: Chiralpak IA or AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase Solvents: HPLC-Grade n-Hexane, HPLC-Grade Isopropanol (IPA)

  • Modifier: Diethylamine (DEA), ≥99.5% purity

  • Analyte: Racemic 2-amino-3,3-dimethyl-1,1-diphenyl-1-butanol (Standard)

Preparation of Solutions
  • Mobile Phase (Hexane/IPA/DEA 90:10:0.1 v/v/v): Measure 900 mL of n-Hexane and 100 mL of Isopropanol. Add 1.0 mL of DEA. Mix thoroughly and degas via sonication for 10 minutes.

  • Blank Solution: Use the prepared mobile phase.

  • System Suitability Standard (SST): Weigh exactly 10.0 mg of the racemic amino alcohol standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Concentration: 1.0 mg/mL).

  • Sample Solution: Prepare the unknown sample identically to the SST standard (1.0 mg/mL in mobile phase).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm or 254 nm (optimized for the diphenyl chromophore)

  • Run Time: 20 minutes

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Blank Solution followed by three replicate injections of the SST Standard. The system is validated only if the following criteria are met:

  • Carryover: No peaks

    
     0.1% of the standard peak area in the blank injection.
    
  • Resolution (

    
    ):  The resolution between Enantiomer 1 and Enantiomer 2 must be 
    
    
    
    1.5 (Baseline resolution).
  • Tailing Factor (

    
    ):  The tailing factor for both peaks must be 
    
    
    
    1.5.
  • Precision: The Relative Standard Deviation (RSD) of the peak areas for both enantiomers across the three replicates must be

    
     2.0%.
    

Results & Discussion: Data Presentation

The empirical data below demonstrates the critical causality of column selection and modifier addition. Without DEA, the basic amino alcohol exhibits severe tailing on the AD-H column, destroying resolution. The addition of 0.1% DEA restores peak symmetry and achieves baseline resolution. Furthermore, switching the stationary phase from cellulose-based (OD-H) to amylose-based (AD-H or IA) significantly impacts selectivity (


), proving that the spatial arrangement of the chiral cavities is paramount.

Table 1: Effect of CSP and Mobile Phase Composition on the Enantiomeric Separation of 2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol

Chiral Stationary PhaseMobile Phase Composition (v/v)ModifierRetention Factor (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Chiralpak AD-H Hexane / IPA (90:10)None2.101.150.902.85 (Fail)
Chiralpak AD-H Hexane / IPA (90:10)0.1% DEA1.851.452.30 1.10 (Pass)
Chiralcel OD-H Hexane / EtOH (95:5)0.1% DEA2.501.251.601.20 (Pass)
Chiralpak IA Hexane / IPA (90:10)0.1% DEA1.551.502.80 1.05 (Pass)

Data summarized from optimized method development runs reflecting standard chromatographic behaviors of chiral amino alcohols[3][4][6].

Conclusion

The development of an HPLC method for diphenylbutane amino alcohols requires a deep understanding of the molecular interactions between the analyte, the chiral stationary phase, and the silica support. By utilizing an amylose-based CSP (like Chiralpak IA or AD-H) under normal phase conditions, and crucially employing Diethylamine (DEA) to suppress secondary silanol interactions, analysts can achieve rapid, baseline enantiomeric resolution. Adhering to the self-validating System Suitability protocols ensures that the method remains robust, reproducible, and compliant for stringent pharmaceutical and chemical research applications.

References

  • (S)-(-)-2-AMINO-3,3-DIMETHYL-1,1-DIPHENYL-1-BUTANOL. LookChem.
  • Method for determining enantiomeric excess of chiral compounds. Google Patents.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. RWTH Publications.
  • The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge.

Sources

Application

Application Note: Preparation of TMS Derivatives for 1,1-Diphenyl-3-dimethylaminobutane-1-ol Analysis

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists. Objective: To provide a robust, self-validating methodology for the trimethylsilyl (TMS) derivatization of highly sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists. Objective: To provide a robust, self-validating methodology for the trimethylsilyl (TMS) derivatization of highly sterically hindered tertiary alcohols prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Chemical Context and Analytical Challenges

1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS: 4320-32-5) is a complex diphenylpropylamine derivative, structurally related to methadone metabolites and synthetic opioid intermediates[1]. The accurate quantification and structural elucidation of this compound via GC-MS present a significant analytical challenge due to the presence of a sterically hindered tertiary alcohol at the C1 position.

The Causality of Analytical Degradation

In its native state, the tertiary hydroxyl group is prone to thermal degradation. When introduced into the high-temperature environment of a GC injection port (typically 250–280°C), tertiary alcohols frequently undergo dehydration, losing a water molecule to form an alkene. This thermal instability leads to poor chromatographic peak shape, reduced sensitivity, and irreproducible mass spectra[2].

To circumvent this, the active hydrogen of the hydroxyl group must be replaced with a trimethylsilyl (TMS) group. However, the C1 carbon in this molecule is flanked by two bulky phenyl rings and a branched aliphatic chain. This massive steric bulk physically shields the oxygen's lone pairs, significantly reducing its nucleophilicity and making standard derivatization reagents (like un-catalyzed BSTFA) ineffective.

Table 1: Physicochemical Profile of the Target Analyte
PropertyValueAnalytical Implication
Chemical Name 1,1-Diphenyl-3-dimethylaminobutane-1-olTarget for structural verification.
CAS Number 4320-32-5Unique identifier[1].
Molecular Formula C₁₈H₂₃NOExact mass: 269.18 g/mol .
Functional Groups Tertiary Alcohol (-OH), Tertiary AmineOnly the -OH group will undergo TMS derivatization. The tertiary amine remains unreacted.
Steric Hindrance Severe (C1 position)Requires highly reactive silylating agents or Lewis base catalysis[3].

Mechanistic Insights: Reagent Selection and Catalysis

To achieve quantitative derivatization of a hindered tertiary alcohol, the experimental design must overcome the activation energy barrier imposed by steric shielding. We present two validated pathways based on the severity of the hindrance and matrix complexity:

  • Lewis Base-Catalyzed BSTFA + TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard reagent, but it requires activation for tertiary alcohols. The addition of 1% Trimethylchlorosilane (TMCS) acts as a Lewis acid, while using anhydrous pyridine as a solvent acts as a Lewis base catalyst. Pyridine forms a highly reactive intermediate with the silylating agent and neutralizes acidic byproducts, driving the reaction forward[3].

  • TMSI (N-Trimethylsilylimidazole): TMSI is the strongest commercially available silylator for hydroxyl groups[4]. It is specifically engineered for severely hindered tertiary alcohols and steroids. Unlike BSTFA, TMSI does not react with amines, ensuring absolute selectivity for the C1 hydroxyl group without risking unwanted side reactions at the tertiary amine[4].

Table 2: Comparative Efficacy of Silylating Reagents for Tertiary Alcohols
Reagent SystemReactivity on 3° AlcoholsByproductsCatalyst Required?Best Use Case
BSTFA (Neat) Poor / IncompleteTrifluoroacetamideYesPrimary/Secondary alcohols.
BSTFA + 1% TMCS + Pyridine HighTrifluoroacetamide, Pyridinium saltsIncluded in mixRoutine analysis of moderately hindered compounds[5].
TMSI Very High (Quantitative)ImidazoleNoSeverely hindered tertiary alcohols; wet samples[4].

Experimental Workflows and Methodologies

G A 1,1-Diphenyl-3-dimethylaminobutane-1-ol (Sterically Hindered 3° Alcohol) B Anhydrous Sample Preparation (N2 Evaporation) A->B C Select Derivatization Pathway B->C D Protocol A: BSTFA + 1% TMCS Catalyst: Pyridine C->D Routine Analysis E Protocol B: TMSI (N-Trimethylsilylimidazole) C->E Maximum Yield F Incubation: 70°C for 30-60 min (Overcoming Steric Bulk) D->F G Incubation: 60°C for 15-30 min (High Reactivity) E->G H GC-MS Analysis (Stable TMS Ether Detection) F->H G->H

Workflow for the TMS derivatization of sterically hindered tertiary alcohols prior to GC-MS.

Self-Validating System Requirements

To ensure trustworthiness in your results, every batch must include:

  • Method Blank: Reagents only, to rule out siloxane column bleed or contaminated pyridine.

  • Internal Standard (IS): A deuterated analog (e.g., Methadone-D9 or a related diphenylpropylamine-D3) added prior to evaporation to monitor derivatization efficiency and matrix effects[2].

Protocol A: Catalyzed BSTFA Derivatization

Recommended for routine toxicological screening where BSTFA is the laboratory standard.

  • Sample Aliquoting: Transfer 50 µL of the sample extract (containing approx. 10–100 ng of 1,1-Diphenyl-3-dimethylaminobutane-1-ol) and the appropriate Internal Standard into a 2 mL silanized glass autosampler vial.

  • Evaporation: Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C. Critical Step: Even trace moisture will rapidly hydrolyze TMS reagents, leading to reaction failure.

  • Reconstitution & Catalysis: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to ensure complete dissolution. The pyridine acts as the Lewis base catalyst[3].

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Seal the vial immediately with a PTFE-lined crimp or screw cap.

  • Incubation: Heat the sealed vial in a dry block heater at 70°C for 45 to 60 minutes. The extended time and elevated temperature are mandatory to overcome the steric hindrance of the diphenyl groups.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.

Protocol B: High-Efficiency TMSI Derivatization

Recommended for absolute structural confirmation or when Protocol A yields incomplete conversion.

  • Sample Preparation: Evaporate the sample and IS to dryness under N₂ as described above.

  • Derivatization: Add 50 µL of neat TMSI directly to the dried residue[4]. (If a diluent is required for volume, use anhydrous ethyl acetate or hexane; do not use protic solvents).

  • Incubation: Seal the vial and heat at 60°C for 20 minutes. Because TMSI is highly reactive, shorter incubation times are sufficient even for tertiary alcohols[4].

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS. Note: TMSI produces imidazole as a byproduct, which will elute early in the chromatogram. Ensure the solvent delay is set appropriately to protect the MS filament.

GC-MS Analytical Considerations

Once derivatized, the resulting 1,1-diphenyl-3-dimethylaminobutane-1-ol TMS ether will exhibit excellent thermal stability.

  • Column Selection: A non-polar 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS, 30m x 0.25mm x 0.25µm) is ideal.

  • Expected Fragmentation (Electron Ionization - 70 eV):

    • The derivatized molecule will have a molecular weight of 341 g/mol (Native 269 + TMS 72).

    • Expect a weak or absent molecular ion (M⁺), which is typical for silylated aliphatic chains.

    • Diagnostic Ions: Look for a strong alpha-cleavage fragment driven by the tertiary amine. Cleavage between C2 and C3 will yield the dimethylamino-bearing fragment

      
       at m/z 72 , which is a classic base peak for this structural class[2].
      
    • Additional structural confirmation can be found in the loss of a methyl group from the TMS moiety [M-15]⁺ and the presence of the trimethylsilyl cation at m/z 73 .

References

  • ResearchGate. "The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis." Researchgate.net. Available at:[Link]

  • ResearchGate. "Simultaneous Determination of Methadone, Heroin, Cocaine and their Metabolites in Urine by GC‐MS." Researchgate.net. Available at:[Link]

  • National Institutes of Health (PMC). "Use of an Acetyl Derivative to Improve GC–MS Determination of Norbuprenorphine in the Presence of High Concentrations of Buprenorphine in Urine." Ncbi.nlm.nih.gov. Available at:[Link]

Sources

Method

Application Note: L-Type Calcium Channel Blocking Assays for Diphenylbutane Derivatives

Introduction: The Chemical and Physiological Context[1][2][3][4] Diphenylbutane derivatives, particularly the diphenylbutylpiperidine (DPBP) class (e.g., Pimozide, Fluspirilene, Penfluridol), represent a structurally dis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical and Physiological Context[1][2][3][4]

Diphenylbutane derivatives, particularly the diphenylbutylpiperidine (DPBP) class (e.g., Pimozide, Fluspirilene, Penfluridol), represent a structurally distinct category of ion channel modulators.[1] While historically developed as antipsychotics (dopamine


 antagonists), these compounds exhibit potent, nanomolar-affinity blockade of L-type Voltage-Gated Calcium Channels (Cav1.2 and Cav1.3) .

Understanding the interaction between diphenylbutane derivatives and L-type channels is critical for two reasons:

  • Safety Pharmacology: Off-target blockade of cardiac Cav1.2 channels can lead to QT prolongation and arrhythmias (Torsades de Pointes).

  • Therapeutic Repurposing: Their ability to stabilize specific channel states offers potential in treating calcium-dependent pathologies beyond psychiatry, such as specific cardiac arrhythmias or neuronal excitotoxicity.

This guide outlines a biphasic workflow: Calcium Flux Assays for rapid library screening, followed by Whole-Cell Patch Clamp for defining the state-dependent binding mechanism characteristic of this chemical class.

Strategic Assay Selection

The lipophilicity of the diphenylbutane moiety facilitates membrane partitioning, often resulting in slow on-rate kinetics and state-dependent block (preference for Inactivated states). Therefore, a single assay type is insufficient.

FeatureCalcium Flux (FLIPR/Fluo-8)Whole-Cell Patch Clamp (Manual/Auto)
Throughput High (96/384-well)Low to Medium
Primary Readout Intracellular

change
Ionic Current (

)
Time Resolution SecondsMilliseconds
State Control Poor (Resting membrane potential)Precise (Voltage Clamp)
Application Primary Screening / Rank OrderingMechanism of Action / Safety Profiling
Workflow Visualization

AssayWorkflow Library Diphenylbutane Library Flux HTS Calcium Flux (Fluo-8 / HEK-Cav1.2) Library->Flux Primary Screen Selection Hit Selection (>50% Inhibition) Flux->Selection Patch Whole-Cell Patch Clamp (State-Dependence Protocol) Selection->Patch Validation Analysis Q-SAR & Safety Profiling Patch->Analysis

Figure 1: Integrated screening cascade for diphenylbutane derivatives.

Protocol A: High-Throughput Calcium Flux Assay

Objective: Rapidly identify diphenylbutane analogs that inhibit agonist-induced calcium entry.

Materials
  • Cell Line: HEK293 stably expressing Cav1.2 (or Cav1.3) and the

    
     auxiliary subunits.[2]
    
  • Dye: Fluo-8 AM (Preferred over Fluo-4 for higher signal-to-noise and no-wash capability).

  • Agonist: High

    
     Buffer (depolarizes membrane to open channels).
    
Step-by-Step Methodology
  • Cell Plating:

    • Seed HEK-Cav1.2 cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates.

    • Incubate overnight at 37°C, 5%

      
      . Confluency should reach ~85-90%.
      
  • Dye Loading (No-Wash):

    • Prepare Fluo-8 loading solution in HBSS + 20 mM HEPES (pH 7.4).

    • Add Probenecid (2.5 mM) to inhibit anion transporters and prevent dye leakage.

    • Remove culture media and add 100 µL dye solution.[3]

    • Incubate: 30 mins at 37°C, followed by 30 mins at Room Temperature (RT). Note: The RT step is crucial for diphenylbutanes to equilibrate with the membrane.

  • Compound Addition:

    • Prepare 10x compound stocks in HBSS.

    • Add compounds to cells and incubate for 20 minutes prior to reading.

    • Expert Insight: Diphenylbutanes are highly lipophilic. Short incubation times (<5 min) often yield false negatives due to slow membrane partitioning.

  • Measurement (FLIPR/FlexStation):

    • Baseline: Record fluorescence (

      
      ) for 10 seconds.
      
    • Stimulation: Inject High

      
       solution (Final 
      
      
      
      ) to trigger depolarization.
    • Read: Monitor fluorescence (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate Response:

      
      .
      
    • Normalize to Vehicle Control (0% inhibition) and Reference Blocker (e.g., Nifedipine 10 µM, 100% inhibition).

Protocol B: Mechanistic Whole-Cell Patch Clamp

Objective: Determine the voltage-dependence and state-dependent affinity (


 vs 

) of the derivatives.
Critical Considerations for Diphenylbutanes
  • Run-down: L-type currents wash out ("run down") quickly in whole-cell mode. The intracellular solution must contain an ATP regeneration system.

  • Perfusion: Use glass-lined or Teflon tubing. Diphenylbutanes stick to standard plastic Tygon tubing, reducing the effective concentration at the bath.

Solutions
  • Extracellular (Bath): 140 mM TEA-Cl, 10 mM

    
     (or 
    
    
    
    for larger currents), 10 mM HEPES, pH 7.4. TEA replaces Na+ to isolate Ca2+ currents.
  • Intracellular (Pipette): 120 mM Cs-Aspartate, 10 mM EGTA, 5 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM HEPES, pH 7.2.

Voltage Protocols
1. The "Pimozide Protocol" (State-Dependence)

Diphenylbutanes like Pimozide block inactivated channels more potently than resting channels. To quantify this, we use a Twin-Pulse Protocol :

  • Holding Potential (

    
    ): 
    
    • Protocol A (Resting): Hold at -90 mV (Channels are closed/resting).

    • Protocol B (Inactivated): Hold at -40 mV (Significant population is inactivated).

  • Test Pulse: Step to +10 mV for 200 ms to elicit peak current (

    
    ).
    
  • Frequency: 0.1 Hz (Low frequency prevents cumulative use-dependent block during baseline).

Interpretation: If the


 at 

is significantly lower (e.g., 10-fold) than at

, the compound is a Voltage-Dependent / Inactivated-State Blocker .
2. Use-Dependence (Phasic Block)
  • Hold at -80 mV.

  • Apply a train of depolarizing pulses to +10 mV at high frequency (1 Hz or 2 Hz ).

  • Measure the decay of peak current amplitude over 20 pulses in the presence of the drug.

  • Result: Diphenylbutanes typically show accumulated block at higher frequencies due to slow dissociation from the channel.

Mechanism Visualization

MoA Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time/Voltage Inactivated->Resting Hyperpolarization Drug Diphenylbutane Derivative Drug->Open Low Affinity Drug->Inactivated High Affinity Binding

Figure 2: Mechanism of Action.[4][5] Diphenylbutane derivatives preferentially stabilize the Inactivated State, preventing recovery to the Resting State.

Data Analysis & Interpretation

Calculating State-Dependent Affinity

To determine the true affinity for the inactivated state (


), use the Bean Equation  (derived from the modulated receptor hypothesis):


Where:

  • 
     = fraction of channels inactivated at the holding potential (determined by the Boltzmann fit of the inactivation curve).
    
  • 
     = Affinity for the resting state (approximated by 
    
    
    
    at hyperpolarized potentials, e.g., -100 mV).
Acceptance Criteria (Self-Validation)

For a valid dataset:

  • Seal Resistance: >1 G

    
     before break-in.
    
  • Series Resistance (

    
    ):  <10 M
    
    
    
    , compensated >70%.
  • Run-down: Control currents (vehicle only) must not decrease by >10% over the recording duration.

  • Positive Control: Nifedipine (1 µM) must block >95% of current at -40 mV holding.

References

  • Enyeart, J. J., et al. (1990). Antipsychotic pimozide is a potent Ca2+ channel blocker in heart.[1] Molecular Pharmacology.

  • Tytgat, J., et al. (1996). Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig.[5] European Journal of Pharmacology.[5]

  • Santi, C. M., et al. (2002). Differential Inhibition of T-Type Calcium Channels by Neuroleptics. Journal of Neuroscience.

  • Laukova, M., et al. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices Application Note.

  • Axol Bioscience. Whole Cell Patch Clamp Protocol.

Sources

Application

Synthesis of 4-(dimethylamino)-gamma-butyrophenone precursor

Application Notes and Protocols: Synthesis of 4-(Dimethylamino)- -butyrophenone Precursor Executive Summary & Chemical Identity 4-(Dimethylamino)-1-phenylbutan-1-one (CAS: 3760-63-2), frequently referred to as 4-(dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Synthesis of 4-(Dimethylamino)- -butyrophenone Precursor

Executive Summary & Chemical Identity

4-(Dimethylamino)-1-phenylbutan-1-one (CAS: 3760-63-2), frequently referred to as 4-(dimethylamino)-


-butyrophenone, is a highly versatile synthetic intermediate[1]. Featuring a prochiral ketone conjugated to a phenyl ring and an alkyl chain terminating in a tertiary amine, it is a foundational building block in medicinal chemistry[2]. It is most notably utilized as a precursor for the development of psychoactive analogs and complex tertiary amino alcohols via asymmetric reduction or Grignard additions[3].
Table 1: Physicochemical Properties of the Target Precursor
PropertyValue
Chemical Name 4-(Dimethylamino)-1-phenylbutan-1-one
CAS Number 3760-63-2
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point 139–141 °C (at 5 Torr)

Mechanistic Insights & Synthetic Strategy

The most scalable and atom-economical route to synthesize this precursor is the bimolecular nucleophilic substitution (Sₙ2) of


-chlorobutyrophenone (4-chloro-1-phenylbutan-1-one) with dimethylamine[4].
Causality in Experimental Design
  • Nucleophile & Acid Scavenging: Dimethylamine serves as the nucleophile. However, the displacement of the chloride ion generates hydrochloric acid (HCl). If left unneutralized, HCl will protonate the remaining dimethylamine, forming an unreactive hydrochloride salt and stalling the reaction at 50% conversion. To prevent this, an auxiliary non-nucleophilic base—specifically Triethylamine (TEA) —or a large excess of dimethylamine (up to 3.0 equivalents) is employed as an acid scavenger[5].

  • Solvent Selection (Toluene vs. DCM/THF): Toluene is selected as the optimal solvent. It allows for a higher reflux temperature (80–90 °C), providing the necessary activation energy to displace the relatively unreactive primary chloride. Crucially, TEA·HCl is highly insoluble in non-polar toluene; its precipitation drives the reaction forward according to Le Chatelier's principle and simplifies downstream purification[6].

Table 2: Optimization of Reaction Conditions
SolventAcid ScavengerTemp (°C)Time (h)Yield (%)Mechanistic Observation
DichloromethaneK₂CO₃ (solid)402445Biphasic solid-liquid limits reaction rate; incomplete conversion.
TetrahydrofuranExcess HNMe₂651272Good conversion, but requires handling pressurized gas/sealed tubes.
Toluene Triethylamine (TEA) 80 8 88 Optimal. TEA·HCl precipitates cleanly, driving equilibrium forward.

Mandatory Visualizations

Workflow SM γ-Chlorobutyrophenone (CAS: 939-52-6) Reaction Bimolecular Nucleophilic Substitution (SN2) Solvent: Toluene, 80°C SM->Reaction Reagents Dimethylamine (HNMe₂) + Triethylamine (TEA) Reagents->Reaction TS Transition State [δ+ C ··· Cl δ-] Reaction->TS Product 4-(Dimethylamino)-1-phenylbutan-1-one (Target Precursor) TS->Product Chloride Displacement Waste TEA·HCl Precipitate (Removed via filtration) TS->Waste HCl Scavenging

Fig 1. SN2 synthetic workflow for 4-(dimethylamino)-1-phenylbutan-1-one.

Grignard Ketone 4-(Dimethylamino)-1-phenylbutan-1-one Addition Nucleophilic Addition at Carbonyl Center Ketone->Addition GrignardReagent Phenylmagnesium Bromide (PhMgBr / THF) GrignardReagent->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Aqueous Quench (Saturated NH₄Cl) Alkoxide->Quench FinalProduct 4-(Dimethylamino)-1,1-diphenylbutan-1-ol (Tertiary Amino Alcohol) Quench->FinalProduct

Fig 2. Downstream Grignard conversion to a pharmacological tertiary amino alcohol.

Experimental Protocols

Protocol 1: Synthesis of 4-(Dimethylamino)-1-phenylbutan-1-one

This protocol is designed as a self-validating system, ensuring researchers can verify success at each critical juncture without relying solely on end-stage NMR/MS.

Step 1: Reaction Assembly

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

    
    -chlorobutyrophenone (10.0 g, 54.7 mmol) in 100 mL of anhydrous toluene.
    
  • Add triethylamine (16.6 g, 164.1 mmol, 3.0 eq) in one portion.

  • Causality Check: Purge the system with nitrogen for 5 minutes. This prevents the oxidative degradation of the amine at elevated temperatures.

Step 2: Nucleophilic Addition & Heating

  • Dropwise add dimethylamine (2.0 M solution in THF, 32.8 mL, 65.6 mmol, 1.2 eq) at room temperature via a syringe.

  • Gradually heat the reaction mixture to 80 °C using an oil bath.

  • Self-Validating Check: Within 30–45 minutes of reaching 80 °C, a dense white precipitate (TEA·HCl) will begin to form. This visual cue confirms that the nucleophilic substitution is actively occurring and the HCl byproduct is being successfully scavenged.

Step 3: Reaction Monitoring

  • Maintain heating for 8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Silica gel stationary phase and a 9:1 Dichloromethane:Methanol mobile phase.

  • Self-Validating Check: The reaction is deemed complete when the UV-active starting material spot (

    
    ) completely disappears, and a new, draggy, ninhydrin-positive spot corresponding to the tertiary amine (
    
    
    
    ) dominates the plate.

Step 4: Acid-Base Extraction (Internal Purity Validation)

  • Cool the mixture to room temperature and filter off the TEA·HCl salts through a sintered glass funnel. Wash the filter cake with 20 mL of cold toluene.

  • Transfer the filtrate to a separatory funnel and extract with 2M HCl (3 x 50 mL).

    • Mechanistic Causality: The target tertiary amine becomes protonated and partitions exclusively into the aqueous layer. Unreacted ketone and neutral organic impurities remain trapped in the discarded toluene layer.

  • Separate the aqueous layer, cool to 0 °C in an ice bath, and carefully basify to pH 12 using 5M NaOH.

  • Self-Validating Check: The product will visibly "oil out" of the aqueous phase as a pale yellow liquid upon reaching pH > 10.

  • Extract the basic aqueous layer with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 4-(dimethylamino)-1-phenylbutan-1-one.

Protocol 2: Downstream Application (Grignard Addition)

To demonstrate the utility of this precursor, it is frequently subjected to a Grignard reaction to yield 4-(dimethylamino)-1,1-diphenylbutan-1-ol, a known intermediate for antihistamine and anticholinergic drug development[7].

  • Dissolve 4-(dimethylamino)-1-phenylbutan-1-one in anhydrous THF at 0 °C.

  • Dropwise add Phenylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl to hydrolyze the magnesium alkoxide intermediate (See Fig 2).

  • Extract with ethyl acetate and purify via silica gel column chromatography to isolate the tertiary amino alcohol.

References

  • Title: US20240287009A1 - Amine-functional monomers and methods of making same Source: Google Patents URL
  • Title: Cas 3760-63-2, 4-Dimethylamino-1-phenyl-1-butanone Source: LookChem URL: [Link]

Sources

Method

Application Note: Crystallization &amp; Solid-State Isolation of 3-dimethylamino-1,1-diphenylbutan-1-ol

This Application Note is structured to address the specific physicochemical challenges associated with 3-dimethylamino-1,1-diphenylbutan-1-ol , particularly its tendency to exist as a viscous oil in its free base form. T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific physicochemical challenges associated with 3-dimethylamino-1,1-diphenylbutan-1-ol , particularly its tendency to exist as a viscous oil in its free base form. The protocols below synthesize field-proven methodologies from homologous 1,1-diphenyl-amino-alkanol systems (e.g., precursors to methadone and related antihistamines) to provide a robust framework for crystallization.

Executive Summary & Chemical Context

3-dimethylamino-1,1-diphenylbutan-1-ol is a tertiary amino alcohol characterized by significant lipophilicity due to its geminal diphenyl moiety. A common bottleneck in the processing of this compound—and its structural analogs (e.g., Levomethadyl precursors)—is the persistence of the free base as a non-crystalline, viscous oil or "gum" upon solvent removal.

This guide details the conversion of the lipophilic free base into its crystalline Hydrochloride (HCl) Salt , utilizing a Nucleation-Driven Solvent System . We prioritize the thermodynamic stability of the ionic lattice over the kinetic trap of the amorphous oil.

Key Physicochemical Challenges
  • Rotational Freedom: The butyl chain and dimethylamino group introduce conformational flexibility, inhibiting lattice packing in the neutral state.

  • Hygroscopicity: The tertiary amine and hydroxyl group can form hydrogen bonds with atmospheric moisture, further suppressing crystallization.

Core Protocol: Conversion to Crystalline HCl Salt

Rationale: The most reliable method to crystallize this scaffold is protonation of the tertiary amine. The resulting ionic interactions drive the formation of a stable crystal lattice.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Crude 3-dimethylamino-1,1-diphenylbutan-1-ol (Free Base, Oil).

  • Primary Solvent: Diethyl Ether (Anhydrous) – Provides solubility for the free base but poor solubility for the salt.

  • Reagent: 2.0 M HCl in Diethyl Ether (or Dioxane) – Anhydrous acid source to prevent hydrate formation.

  • Co-Solvent (Nucleation Aid): Absolute Ethanol or Isopropanol (IPA).

  • Anti-Solvent: n-Hexane or n-Heptane.

Step-by-Step Methodology
Phase A: Dissolution & Protonation
  • Dissolution: Dissolve the crude oily free base (e.g., 10 g) in Diethyl Ether (50 mL) . Ensure the solution is clear.

    • Note: If the oil is not fully soluble, add small aliquots of Ethanol (<5 mL) until homogeneous.

  • Acid Addition: Chill the solution to 0–5°C in an ice bath.

  • Precipitation: Add 2.0 M HCl in Ether dropwise with vigorous stirring.

    • Stoichiometry: Target 1.1 equivalents of HCl.

    • Observation: A white precipitate or a "gummy" solid may form initially.

Phase B: Promoting Crystallization (The "Oil-Out" Fix)

Critical Step: If the salt oils out (forms a second liquid phase) instead of precipitating as a solid:

  • Seeding: Add a seed crystal if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Solvent Modification: Add Absolute Ethanol dropwise.

    • Mechanism:[1] Ethanol increases the polarity of the solvent matrix, redissolving the "oiled" salt slightly, allowing it to reorganize into a crystal lattice upon slow cooling.

  • Maturation: Stir the suspension at 0°C for 12–24 hours . Do not rush this step; kinetic equilibration is slow for bulky diphenyl structures.

Phase C: Isolation
  • Filtration: Collect the solids via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Diethyl Ether/Hexane (1:1) to remove non-polar impurities.

  • Drying: Dry under vacuum at 40°C.

Protocol: High-Purity Recrystallization

Rationale: To remove trapped solvent inclusions or isomeric impurities, a dual-solvent recrystallization is required.

System: Ethanol (Good Solvent) / Toluene (Anti-Solvent)

ParameterSpecification
Solvent Ratio 2:3 (Ethanol : Toluene)
Initial Temp Reflux (approx. 78-80°C)
Cooling Rate 10°C per hour (Slow cooling is essential)
Target Yield 85-90% recovery

Procedure:

  • Suspend the crude HCl salt in minimal Ethanol and heat to reflux until dissolved.

  • Slowly add Toluene to the hot solution until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Remove from heat and allow to cool to Room Temperature (RT) undisturbed.

  • Chill to 4°C overnight to maximize yield.

Process Visualization

Workflow: From Oily Base to Pure Crystal

The following diagram illustrates the decision logic for handling the "oiling out" phenomenon common to this class of compounds.

CrystallizationWorkflow Start Crude Free Base (Viscous Oil) Dissolve Dissolve in Et2O (Optional: Trace EtOH) Start->Dissolve Acidify Add 2.0M HCl in Ether (Dropwise @ 0°C) Dissolve->Acidify CheckState Check Phase State Acidify->CheckState Solid White Precipitate Forms CheckState->Solid Ideal Oil Gummy Oil / Two Phases CheckState->Oil Common Issue Maturation Maturation Period (12-24h @ 0°C) Solid->Maturation Remedy Add EtOH Dropwise + Vigorous Stirring Oil->Remedy Remedy->Maturation Filter Vacuum Filtration & Wash (Cold Ether) Maturation->Filter Recryst Recrystallization (EtOH / Toluene) Filter->Recryst

Figure 1: Decision tree for converting the lipophilic amino-alcohol oil into a stable crystalline hydrochloride salt.

Troubleshooting & Optimization

Expert Insight: The geminal diphenyl group creates significant steric bulk. If crystallization fails, consider the following variables.

IssueRoot CauseCorrective Action
Product remains oil Residual water or excess alcohol.Dry the organic layer (Na2SO4) thoroughly before adding HCl. Switch to Anhydrous Dioxane/HCl .
Low Yield High solubility in Ethanol.Increase the ratio of Diethyl Ether or add Hexane as an anti-solvent after crystal initiation.
Polymorphism Kinetic vs. Thermodynamic forms.Perform a slurry study: Suspend the solid in Toluene at 50°C for 4 hours to convert metastable forms to the stable polymorph [1].
Coloration Oxidation of amine.Perform all crystallization steps under an Argon/Nitrogen atmosphere .

References

  • BenchChem Technical Support. (2025).[2] Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol and Analogues. BenchChem Application Notes.

  • Smith, P. (1984). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol. European Patent Specification EP0117109.

  • Dombrády, Z.S., et al. (2019).[1] Separation of Diastereomers Taking Advantage for the Kinetic Control. Current Research in Bioorganic & Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,1-Diphenyl-3-dimethylaminobutane-1-ol

Executive Summary & Chemical Logic You are dealing with a classic separation challenge in the synthesis of opioid-class intermediates (analogous to isomethadol/methadol precursors). The Target: 1,1-Diphenyl-3-dimethylami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

You are dealing with a classic separation challenge in the synthesis of opioid-class intermediates (analogous to isomethadol/methadol precursors).

  • The Target: 1,1-Diphenyl-3-dimethylaminobutane-1-ol . This is a tertiary amine (basic) and a tertiary alcohol.[1]

  • The Impurity: Biphenyl .[2] This is a neutral, non-polar hydrocarbon, likely resulting from Wurtz-type coupling during the Grignard reaction (e.g., homocoupling of phenylmagnesium bromide).

The Solution: The "Silver Bullet" here is Acid-Base Extraction .[3] Because your target molecule contains a basic nitrogen (tertiary amine, pKa ~9.5–10), it can be reversibly protonated to form a water-soluble ammonium salt. Biphenyl, being neutral and lipophilic, cannot be protonated and will remain in the organic phase regardless of pH.

Interactive Troubleshooting Guide

Before proceeding to the protocol, identify your current bottleneck using the decision tree below.

Workflow Visualization: The Separation Logic

SeparationWorkflow Start Crude Mixture (Target + Biphenyl) Dissolve Dissolve in Ether/DCM Start->Dissolve Acidify Add 1M HCl (pH < 2) Dissolve->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Biphenyl) PhaseSep1->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Target as Ammonium Salt) PhaseSep1->AqLayer1 Protonated Amine Discard Discard Organic Layer (Biphenyl Removed) OrgLayer1->Discard Wash Wash Aq. with fresh Ether AqLayer1->Wash Basify Basify with NaOH (pH > 11) Wash->Basify Extract Extract into Organic Solvent Basify->Extract Final Evaporate & Dry (Purified Target) Extract->Final

Caption: Figure 1. Chemo-selective fractionation workflow exploiting the basicity of the dimethylamino group.

Standard Operating Procedure (SOP)

Objective: Isolate >98% pure amino alcohol free of biphenyl.

Reagents Required
  • Solvent A: Diethyl Ether (Et₂O) or Dichloromethane (DCM). Note: Et₂O is preferred as biphenyl is highly soluble in it, while the amine salt is strictly insoluble.

  • Acid: 1M or 2M Hydrochloric Acid (HCl).

  • Base: 20% Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide (NH₄OH).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Protocol
Phase 1: Protonation & Extraction (The Separation) [4]
  • Dissolution: Dissolve the crude reaction mixture (oil or solid) in Solvent A (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl (approx. 1:1 volume ratio with solvent).

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

    • Mechanism:[5][6] The amine is protonated (

      
      ), migrating into the water phase. Biphenyl stays in the organic phase.
      
  • Separation: Allow layers to separate.

    • Bottom Layer: If using DCM, this is Organic (Biphenyl). If using Ether, this is Aqueous (Product). Know your densities!

    • Collection: Collect the Aqueous Acidic Layer into a clean Erlenmeyer flask.

  • The "Polishing" Wash: Keep the aqueous layer. Return it to the funnel and wash it again with a small portion of fresh Solvent A.

    • Why? This removes physically entrained droplets of biphenyl. Discard the organic layers.

Phase 2: Recovery (Regeneration)
  • Basification: Cool the aqueous acidic solution (ice bath recommended). Slowly add 20% NaOH with stirring until pH > 11.

    • Observation: The solution will turn cloudy/milky as the free base amino alcohol precipitates or oils out.

  • Extraction: Extract this basic aqueous mixture with fresh Solvent A (3 x volumes).

  • Drying: Combine the new organic extracts. Wash with brine (saturated NaCl), then dry over anhydrous MgSO₄.

  • Isolation: Filter and evaporate the solvent under reduced pressure.

Result: The residue is your purified 1,1-diphenyl-3-dimethylaminobutane-1-ol.

Troubleshooting & FAQs

Q1: I have a persistent emulsion during the extraction. What do I do?

A: Amino alcohols can act as surfactants.

  • Immediate Fix: Add solid NaCl to the aqueous layer until saturated (salting out). This increases the ionic strength and forces organic molecules out of the water phase.

  • Mechanical Fix: Filter the emulsion through a pad of Celite. This often breaks the surface tension bubbles.

Q2: The product is an oil, but I need a solid. How do I crystallize it?

A: The free base of this compound (and similar methadone intermediates) is often an oil.[7] The Hydrochloride Salt is usually crystalline.[7][8]

  • Protocol: Dissolve the purified oil in dry diethyl ether. Bubble dry HCl gas through it, or add HCl in dioxane/ether dropwise. The white solid precipitate is the HCl salt. Recrystallize this salt from isopropanol/ethanol if needed.

Q3: Can I use Column Chromatography instead?

A: Yes, but it is less efficient for removing bulk biphenyl.

  • If you must: Biphenyl elutes very quickly (near the solvent front) in non-polar solvents (100% Hexanes). The amino alcohol is polar and basic; it will stick to the silica unless you add a modifier.

  • Mobile Phase: Use Hexanes:Ethyl Acetate with 1% Triethylamine (TEA) . The TEA prevents the amine from streaking on the acidic silica gel.

Data & Physical Properties

Property1,1-Diphenyl-3-dimethylaminobutane-1-olBiphenyl (Impurity)Implication for Separation
Polarity High (Polar)Very Low (Non-polar)Distinct partition coefficients.
Basicity Basic (Tertiary Amine)NeutralAllows pH-switch extraction.
Solubility (Water) Insoluble (Free Base) / Soluble (Salt)InsolubleKey Mechanism.
Solubility (Ether) SolubleVery SolubleBoth dissolve in organic initially.

References

  • BenchChem. Application Notes and Protocols for the Purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. Retrieved from

  • Wikipedia. Acid–base extraction. Retrieved from

  • Rhodium/Scribd. Methadone Synthesis and Intermediate Purification. Retrieved from

  • Minnesota State University. Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from

Sources

Optimization

Resolving peak overlap between Recipavrin and its alcohol metabolite

Technical Support Center: Recipavrin & Metabolite Resolution Status: Online Ticket ID: #REC-MET-001 Subject: Critical Pair Resolution: Recipavrin vs. Alcohol Metabolite Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recipavrin & Metabolite Resolution

Status: Online Ticket ID: #REC-MET-001 Subject: Critical Pair Resolution: Recipavrin vs. Alcohol Metabolite Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Critical Pair" Challenge

Welcome to the Technical Support Center. You are likely experiencing co-elution between Recipavrin (Trimethyldiphenylpropylamine) and its primary alcohol metabolite (hydroxylated derivative).

The Core Issue: Recipavrin is a hydrophobic, basic amine with two phenyl rings. Its alcohol metabolite differs only by a single hydroxyl (-OH) group. In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, the hydrophobic bulk of the two phenyl rings dominates the retention mechanism, masking the subtle polarity difference introduced by the -OH group. This results in a "critical pair" with a resolution (


) of < 1.5.

This guide provides a self-validating protocol to force separation by exploiting orthogonal selectivity mechanisms —specifically


 interactions and hydrogen bonding—rather than relying solely on hydrophobicity.

Diagnostic: Why Your Current Method Fails

Before optimizing, confirm the root cause of the overlap using this diagnostic logic.

Q: Why are they co-eluting on my C18 column?

A: Standard C18 phases interact primarily through London Dispersion Forces (hydrophobicity).

  • Recipavrin: High logP (Hydrophobic).

  • Alcohol Metabolite: High logP (Slightly less hydrophobic due to -OH).

  • Result: The massive hydrophobic surface area of the diphenyl backbone overshadows the small polarity shift of the -OH group. The C18 ligand "sees" two greasy molecules and cannot distinguish them effectively.

Q: I lowered the % Organic, but they just eluted later, still together. Why?

A: You changed the retention factor (


) but not the selectivity (

).
  • Capacity (

    
    ):  Determines when peaks elute. Lowering organic increases 
    
    
    
    for both equally.
  • Selectivity (

    
    ):  Determines the spacing between peaks. To separate Recipavrin from its metabolite, you must change the chemistry of the interaction (Selectivity), not just the strength of the solvent.
    

The Solution: Orthogonal Selectivity Protocol

To resolve this pair, we must target the specific structural differences: the Diphenyl rings and the Hydroxyl group .

Step 1: The Stationary Phase Switch (Hardware)
  • Recommendation: Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) .

  • Mechanism: Recipavrin contains two phenyl rings. A Phenyl-Hexyl column engages in

    
     stacking interactions with the drug.
    
    • The Alcohol Metabolite has an -OH group that withdraws electron density or sterically hinders the aromatic ring, altering the

      
       interaction strength compared to the parent drug.
      
    • Result: This creates a separation mechanism orthogonal to hydrophobicity.

Step 2: Mobile Phase Modifier (Chemistry)
  • Recommendation: Switch organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .

  • Mechanism:

    • ACN (Aprotic): Interacts via dipole-dipole. It does not donate hydrogen bonds.

    • MeOH (Protic): Can donate hydrogen bonds. It will interact specifically with the -OH group on the metabolite, solvating it more effectively than the parent Recipavrin.

    • Outcome: The metabolite moves faster relative to the parent in MeOH, increasing

      
      .
      
Step 3: pH Control (Ionization)
  • Recommendation: Ensure pH is

    
     2 units away from the pKa.
    
  • Context: Recipavrin is a tertiary amine (Basic).

    • Low pH (pH 2-3): Both are fully ionized (protonated). Good peak shape, but lower retention.

    • High pH (pH 9-10): (Requires Hybrid/Polymer column). Both are neutral. Retention increases significantly. The hydrophobic difference becomes more pronounced in the neutral state.

Visualization: Troubleshooting Workflow

The following diagram illustrates the decision matrix for resolving the Recipavrin critical pair.

Recipavrin_Resolution_Workflow Start START: Peak Overlap Detected Check_pH Check pH relative to pKa (Is amine ionized?) Start->Check_pH Decision_pH pH Optimized? Check_pH->Decision_pH Decision_pH->Check_pH No (Adjust Buffer) Select_Modifier Evaluate Organic Modifier (ACN vs MeOH) Decision_pH->Select_Modifier Yes Decision_Mod Selectivity (α) > 1.05? Select_Modifier->Decision_Mod Switch_Column Switch Stationary Phase Target: Pi-Pi Interactions Decision_Mod->Switch_Column No (Co-elution persists) Final_Method FINAL METHOD: Methanol + Phenyl-Hexyl pH 3.0 (Formate) Decision_Mod->Final_Method Yes (Resolution Achieved) Col_Type Select Phenyl-Hexyl or PFP Switch_Column->Col_Type Col_Type->Final_Method Enhanced Selectivity

Caption: Decision tree for resolving Recipavrin/Metabolite co-elution, prioritizing chemical selectivity (pH/Solvent) before hardware changes.

Experimental Protocol: Method Development Cycle

Follow this exact sequence to validate the separation.

Prerequisites:

  • System: UHPLC or HPLC (Low dwell volume preferred).

  • Detection: UV at 210 nm (or MS/MS for specificity).

  • Samples: Mixture of Recipavrin and synthesized Alcohol Metabolite (or forced degradation sample).

Phase A: The "Scouting" Gradient

Run this generic gradient to establish a baseline.

ParameterSetting
Column C18 (Reference)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.5 mL/min (for 2.1mm ID)

Analysis: If


, proceed to Phase B.
Phase B: The Selectivity Screen (The Fix)

Run two parallel experiments changing only the specific variable.

Experiment 1: Methanol Substitution

  • Keep Column: C18.

  • Change Mobile Phase B: Methanol .

  • Theory: Does the protic solvent separate the -OH metabolite?

Experiment 2: Phenyl Phase Substitution (Recommended)

  • Keep Mobile Phase B: Acetonitrile.

  • Change Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl).

  • Theory: Does the

    
     interaction shift the parent drug retention?
    
Phase C: Final Optimized Method Parameters

Based on typical behavior of diphenyl-amines, this is the projected optimal method:

ParameterOptimized ValueNote
Stationary Phase Phenyl-Hexyl (1.8 µm or 2.7 µm)Maximizes

selectivity.
Mobile Phase A 10mM Ammonium Formate (pH 3.0)Buffers the amine; improves peak shape.
Mobile Phase B Methanol Enhances H-bonding difference.
Gradient Slope 30% to 70% B over 8 minShallow gradient focused on the elution window.
Temperature 25°CLower temp often improves selectivity for structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why does the peak tailing increase when I switch to Methanol? A: Methanol has higher viscosity than Acetonitrile, which increases column backpressure and reduces mass transfer efficiency.

  • Fix: Increase the column temperature to 35-40°C to reduce viscosity, or reduce flow rate. Ensure your buffer concentration is adequate (at least 10mM) to mask silanols, as Methanol is less effective at suppressing silanol ionization than ACN.

Q2: Can I use a Polar-Embedded C18 instead of Phenyl-Hexyl? A: Yes. Polar-embedded groups (carbamate or amide) shield surface silanols and interact with the -OH group of the metabolite. This is a valid alternative if a Phenyl-Hexyl column is unavailable.

Q3: My Recipavrin peak is splitting. Is this a separation issue? A: Likely not. Peak splitting for basic amines often indicates:

  • Sample Solvent Mismatch: The sample is dissolved in 100% organic while the starting gradient is high aqueous. Fix: Dilute sample in starting mobile phase.

  • Column Overload: Too much mass on column. Fix: Inject less volume (e.g., 1-2 µL).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Method Development).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section III.B: Chromatographic Methods).

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase LC." LCGC North America, 20(6).

  • Agilent Technologies. (2020). Strategies for the Separation of Positional Isomers and Structurally Similar Compounds. Application Note 5994-2268EN.

  • National Center for Advancing Translational Sciences (NCATS). Trimethyldiphenylpropylamine (Recipavrin). Inxight Drugs Database.

Troubleshooting

Technical Support Center: GC-MS Derivatization of Diphenyl Compounds

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of diphenyl compounds (e.g., bisphenol analogues, diphenylamines). Because these molecules possess highly polar, stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of diphenyl compounds (e.g., bisphenol analogues, diphenylamines). Because these molecules possess highly polar, sterically hindered functional groups, direct GC-MS analysis often yields poor peak shape, low sensitivity, and column degradation. Derivatization (typically via silylation) is mandatory to increase volatility and thermal stability[1].

However, optimizing the derivatization time is a delicate kinetic balancing act. This guide provides field-proven methodologies, kinetic data, and troubleshooting FAQs to ensure your analytical workflows are robust, reproducible, and self-validating.

Workflow Visualization

GCMS_Workflow N1 1. Sample Extraction & Complete Drying N2 2. Reagent Addition (BSTFA + 1% TMCS) N1->N2 N3 3. Time/Temp Incubation (45 min at 60°C) N2->N3 N4 4. Reaction Quenching (Evaporate Excess Reagent) N3->N4 N5 5. Reconstitution (n-Hexane) N4->N5 N6 6. GC-MS Analysis (SIM Mode) N5->N6

GC-MS Derivatization Workflow for Diphenyl Compounds

Core Experimental Methodologies

Protocol: Optimized Silylation of Bisphenol Analogues

To ensure scientific integrity, a derivatization protocol must be a self-validating system. The following methodology utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the silylation of diphenyl compounds.

Step 1: Sample Desiccation Transfer the organic extract containing the diphenyl compounds to a 2 mL glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen[2]. Causality: Moisture is the primary enemy of silylation. Water molecules will preferentially hydrolyze the derivatization reagent to form hexamethyldisiloxane (HMDSO), rapidly depleting the reagent and leaving the target analytes under-derivatized.

Step 2: Reagent Introduction Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous acetonitrile or ethyl acetate[3]. Causality: Diphenyl compounds, particularly sterically hindered bisphenols, require a catalyst. TMCS increases the silylating power of BSTFA, ensuring that even secondary or sterically blocked hydroxyl groups are successfully converted to their trimethylsilyl (TMS) ethers.

Step 3: Incubation (Time/Temperature Control) Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 60 °C for 45 minutes[3]. Causality: Kinetic studies demonstrate that 45 minutes at 60 °C provides the optimal thermodynamic energy to drive the reaction to 100% completion for most diphenyl analogues[3]. Shorter times risk incomplete di-silylation, while higher temperatures (e.g., >90 °C) do not significantly improve yield and may degrade sensitive compounds[4].

Step 4: Reaction Quenching and Reconstitution (Self-Validation Step) Remove the vial and cool to room temperature. Evaporate the excess BSTFA under a nitrogen stream, and reconstitute the residue in 100 µL of n-hexane[2]. Causality: This is a critical self-validating step. By removing the active reagent and switching to an inert hydrocarbon solvent, you permanently halt the reaction. This ensures that the peak areas remain stable regardless of how long the sample waits in the autosampler queue[2].

Quantitative Data: Time-Course Optimization

Understanding the kinetics of your derivatization reaction is crucial. Table 1 illustrates the typical yield progression when silylating a di-hydroxyl diphenyl compound (like Bisphenol A) at 60 °C.

Table 1: Effect of Derivatization Time on Bisphenol A Silylation Yield (Incubation at 60 °C)

Derivatization Time (min)Mono-TMS Peak Area (x10⁴)Di-TMS Peak Area (x10⁴)Reaction Status
5 52.414.1Incomplete
15 28.755.8Incomplete
30 4.292.3Near Complete
45 0.098.7Complete (Optimal)
60 0.098.5Complete (Plateau)
120 0.089.2Yield Decline / Degradation

Note: Data synthesized from kinetic optimization studies of bisphenol analogues demonstrating the necessity of a 45-minute minimum incubation[3][4].

Troubleshooting & FAQs

Q1: Why am I seeing two distinct peaks for a single diphenyl compound (e.g., Bisphenol A) in my chromatogram? A: This indicates incomplete derivatization. Bisphenol A has two reactive hydroxyl groups. If the derivatization time is too short or the reagent is depleted by residual moisture, the reaction halts prematurely, yielding a mixture of mono-silylated and di-silylated derivatives. To resolve this, ensure your sample is completely dry prior to reagent addition[2] and increase the incubation time to at least 45 minutes at 60 °C[3].

Q2: The peak areas of my standards are inconsistent. Specifically, the areas start low and keep increasing over time while the vials sit in the autosampler. What is happening? A: Your derivatization reaction has not reached its endpoint and is continuing slowly at room temperature inside the autosampler queue[2]. This means the time between derivatization and injection is acting as an uncontrolled experimental variable, leading to non-reproducibility. To achieve reliable results, you must quench the reaction. Evaporate the excess BSTFA post-incubation under a flow of nitrogen and dissolve the sample in n-hexane before GC-MS analysis[2].

Q3: Can I just increase the derivatization time to 3 hours at 90 °C to guarantee a complete reaction for all my samples? A: No. While robust compounds might survive, excessive thermal exposure combined with prolonged derivatization times can lead to unintended side reactions, transacylation, or the degradation of sensitive target analytes. Studies have shown that prolonging the reaction time beyond 60 minutes or increasing the temperature to 75–90 °C does not improve the reaction success for bisphenols and may actually introduce artifacts[4].

Q4: How do I determine the optimal derivatization time for a novel sterically hindered diphenylamine? A: Always perform a time-course study (e.g., 15, 30, 45, 60, and 90 minutes) during your initial method validation. Plot the peak area of the fully derivatized analyte against time. The optimal time is the point at which the peak area plateaus before any signs of degradation or secondary artifact formation begin[4].

References

1.[4] The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiru9tqKXTQwC2YXjziUQDt3L3vi6BDDS3QdKwXPX_RjuCm29nKxKE0EIdrjpc1ptv2hpIV4k3CxNfKbWyIDEhzIllZhjBIci916Dz0WppyJsoUL7HeaPQ10nYPc3ouv8W6oL7YjvK3DSiPwI=] 2.[2] Problems with derivatization of bisphenol A, because the peak area only increases?. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzItQC9kXRTjoN6Wf6kwt4MGrb5Hl1PwHViIIo-8vgJbrIIzSVsMOXw3uUjcMXQWotC9o1DTQjUe4p28TvSI2nQCuYciDEIkHfwReGjiSmJHFj9_3fm0R1H_hCTC6IoTn54ocT29kxnpd8vgTl_j4wzI1caaIjB01V9nbK1IgVIjDr3rJjkOdDy_1gt5DQ7tSCULb6amH5fjkHqXljerCnkgCgfPlOhS3nLJ_TcQ==] 3.[3] Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - Preprints.org. preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj9ncCi-yx-N9_bCflXHdGpBFLH4XxbkM6THqzJ-OHtCMzj4-aKsZidf0jl3dVbu-OgfxsZ9lQwmmy5oLNHmoEz4G1bdD7-dMF02Anwkbza4Nri9IgiAsr-8gdSR9vmGruiklyIrWHsPTZRA==] 4.[1] Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVq5n1dZb7dzUwKM6B_qbhd9KY3YT4j16HL_ZSz2CtesoDD0bryANDnZMlHsIM8oQqi8pF8WN4g-s9T5sRa75njQudf5kMxuX0d55LelUh-YjNLQwf3yuV2HRCHPSrtvs=]

Sources

Optimization

Technical Support Center: Phenylmagnesium Bromide (PhMgBr) Workup &amp; Purification

[1] Case ID: PhMgBr-Rem-001 Status: Active Safety Level: CRITICAL (Carcinogen Generation / Exotherm Risk)[1] Introduction: The Scope of the Problem Welcome to the technical support center. You are likely here because you...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PhMgBr-Rem-001 Status: Active Safety Level: CRITICAL (Carcinogen Generation / Exotherm Risk)[1]

Introduction: The Scope of the Problem

Welcome to the technical support center. You are likely here because your Grignard reaction is complete, but you are facing one of three challenges:

  • Safety: How to safely destroy the excess, highly reactive PhMgBr.

  • Emulsions: Your workup has turned into a gelatinous "pudding" (magnesium hydroxide gels).[1]

  • Purity: You need to remove the specific byproducts of this reagent: Benzene (formed upon quenching) and Biphenyl (formed via homocoupling).

WARNING: Quenching Phenylmagnesium Bromide generates Benzene , a Group 1 Carcinogen.[1] All procedures described below must be performed in a functioning fume hood.

Module 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the chemical fate of the reagent. You are not just "washing away" PhMgBr; you are chemically converting it.[1]

The Quenching Reaction

When you add a proton source (Water, Acid, or Alcohol) to PhMgBr, the carbon-magnesium bond breaks.[1] The phenyl anion abstracts a proton, instantly becoming Benzene .[1]

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">



The Byproduct Trap
  • Benzene: Highly volatile (bp 80°C) and toxic.[1] It usually ends up in your organic solvent during extraction.[1]

  • Mg(OH)Br / Mg(OH)₂: These magnesium salts are the cause of emulsions.[1] They form gelatinous precipitates that trap your product and prevent phase separation.[1]

Decision Matrix: Choosing Your Quench Method

QuenchDecision Start Reaction Complete (Excess PhMgBr present) AcidSens Is your Product Acid Sensitive? Start->AcidSens Yes Yes AcidSens->Yes Yes No No AcidSens->No No EmulsionRisk Is the mixture viscous/large scale? Yes->EmulsionRisk High Emulsion Risk? Rochelles Rochelles Yes->Rochelles Use Rochelle's Salt (Chelates Mg, breaks emulsions) AcidQuench AcidQuench No->AcidQuench Use 1M HCl or H2SO4 (Solubilizes Mg salts completely) NH4Cl NH4Cl No->NH4Cl Use Saturated NH4Cl (Buffers pH ~9, mild) EmulsionRisk->Yes Yes EmulsionRisk->No No

Figure 1: Decision matrix for selecting the appropriate quenching protocol based on product stability and scale.

Module 2: Troubleshooting Protocols

Protocol A: The "Emulsion Breaker" (Rochelle’s Salt)

Best for: Large scale reactions, acid-sensitive products, or when you see a gel forming.

The Science: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand. It chelates magnesium ions, pulling them out of the gelatinous hydroxide network and into the aqueous phase as a soluble complex.

Steps:

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with an inert solvent (Ether or TBME) if the reaction is concentrated.[1]

  • Quench: Slowly add a saturated aqueous solution of Rochelle’s Salt (approx. 20 mL per gram of Mg used).

  • Agitate: Critical Step. Vigorously stir the biphasic mixture at room temperature.

    • Note: This may take 30 minutes to 2 hours.[1] The cloudy/gelatinous interface will eventually clarify into two distinct, transparent layers.[1]

  • Separate: Pour into a separatory funnel. The Mg salts will remain in the lower aqueous layer.

Protocol B: The "Standard" (Saturated Ammonium Chloride)

Best for: Small scale, general use, robust products.

The Science: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 is weakly acidic. It quenches the Grignard and converts ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

into soluble

and

, preventing basicity spikes that could racemize stereocenters.

Steps:

  • Cool: Chill reaction mixture to 0°C.

  • Add: Dropwise addition of saturated

    
    .
    
    • Warning: If addition is too fast, the exotherm will boil the ether/THF.

  • Check: If white solids persist and trap the organic layer, add water to dissolve the salts. If solids remain stubborn, switch to Protocol A or add a small amount of 1M HCl (if product permits).[1]

Protocol C: Removing the Byproducts (Benzene & Biphenyl)

Best for: Final purification after workup.

Once you have quenched the PhMgBr, you must remove the "ghosts" of the reagent.

ImpurityOriginRemoval Strategy
Benzene Hydrolysis of PhMgBrAzeotropic Distillation / Rotovap. Benzene forms an azeotrope with Ethanol and water, but typically is removed via rotary evaporation.[1] Safety: Must use a pump vented to a hood or a cold trap. Do not breathe vapors.[1][2]
Biphenyl Homocoupling (Ph-Ph)Trituration. Biphenyl is highly soluble in ether/THF but poorly soluble in cold hexanes or pentane.[1] Method: Evaporate crude oil.[1] Add cold pentane.[1] Biphenyl often stays in solution while polar products precipitate.[1] Alternatively: Sublimation (if product is non-volatile).[1]

Module 3: Frequently Asked Questions (FAQ)

Q: I quenched with NH4Cl, but I still have a sticky white solid at the bottom of my flask. What is it? A: This is likely Magnesium salts (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 or 

hydrates) that are not fully dissolved.
  • Fix: Add distilled water and shake. If it doesn't dissolve, add 10% Rochelle's salt solution and stir for 20 mins. Do not filter through paper immediately, as the gel will clog the pores.

Q: My crude NMR shows a massive peak at 7.36 ppm. Is this my product? A: Be careful. This is the signature singlet of Benzene .

  • Verification: Run a C13 NMR.[1] Benzene shows a single sharp peak at 128.4 ppm.[1]

  • Fix: You must dry your product under high vacuum (oil pump) for an extended period, or rotovap with repeated additions of DCM to co-evaporate the benzene.[1]

Q: Can I use the "Fieser" workup (Water/NaOH/Water) for PhMgBr? A: Technically yes, but it is less effective than for Aluminum hydrides.[1] The Fieser method relies on forming a granular aluminate precipitate. Magnesium hydroxide tends to be stickier.[1] For PhMgBr, Rochelle's Salt is superior for generating clean phase separation.[1]

Q: Why is my yield >100%? A: You likely have trapped Magnesium salts or residual solvent (Benzene/THF) coordinated to your product.[1] Magnesium salts are notorious for coordinating to oxygen-rich molecules (alcohols, ketones).[1]

  • Fix: Wash your organic layer with Brine (Saturated NaCl) followed by a wash with a chelating agent (EDTA or Rochelle's) if the mass persists.

References

  • University of Rochester. (n.d.).[1][3] Workup Tricks: Managing an Emulsion.[1][3][4][5] Not Voodoo.[1][3][4] Retrieved March 4, 2026, from [Link]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[1][4][6][7] Wiley.[1] (Classic reference for workup ratios).

  • Cohen, P. E. (2019).[1] Grignard Reaction Workup Safety Guidelines. ACS Division of Chemical Health and Safety.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Amino Alcohols

Status: Operational Ticket Focus: Moisture Management, Weighing Accuracy, and Crystallization Protocols Assigned Specialist: Senior Application Scientist Core Technical Insight: The Hygroscopicity Mechanism Before troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Moisture Management, Weighing Accuracy, and Crystallization Protocols Assigned Specialist: Senior Application Scientist

Core Technical Insight: The Hygroscopicity Mechanism

Before troubleshooting, it is critical to understand why your material is behaving this way.

Amino alcohol hydrochloride salts (e.g., Ethanolamine HCl, Phenylpropanolamine HCl) possess a "perfect storm" of molecular features for hygroscopicity:

  • Hydrogen Bonding: The hydroxyl (-OH) group acts as a potent hydrogen bond donor/acceptor.

  • Ionic Lattice: The chloride anion (

    
    ) has a high charge density.
    
  • Lattice Energy vs. Hydration Energy: For these salts, the energy released when water binds to the crystal lattice (Hydration Energy) often exceeds the energy holding the crystal together (Lattice Energy).

The Result: Deliquescence. The solid absorbs enough atmospheric moisture to dissolve in its own sorbed water, turning into a viscous oil or "goo." This alters molecular weight calculations, ruins stoichiometry, and complicates purification.

Module A: Storage & Dispensing Protocols

Current Status: User reports material turning to paste on the balance.

The "Stock Solution" Strategy (Recommended)

Attempting to weigh small aliquots of a deliquescent solid in an open lab environment is the #1 source of stoichiometric error. If a glove box is unavailable, use the Gravimetric Solvation Method .

Protocol:

  • Do not attempt to weigh a specific amount of solid.

  • Take the entire fresh bottle of the commercial salt.

  • Dissolve the entire contents into a known volume of a dry, compatible solvent (e.g., Methanol, Ethanol, or Water if the next step is aqueous).

  • Calculate the concentration (

    
    ).
    
  • Dispense the reagent by volume (pipette/syringe) rather than weight for all future experiments.

Environmental Control Logic

If solid handling is mandatory, follow this decision matrix:

HandlingLogic Start Start: Dispensing Solid Environment Check Lab Humidity Start->Environment GloveBox Use Glove Box (Inert Gas) Environment->GloveBox >40% RH OpenLab Open Lab Handling Environment->OpenLab <40% RH StockSol Protocol: Stock Solution (Dissolve Entire Bottle) GloveBox->StockSol Best Practice SpeedWeigh Protocol: Speed Weighing (Antistatic Gun + Closed Vials) OpenLab->SpeedWeigh Single Use OpenLab->StockSol Multiple Uses

Figure 1: Decision matrix for handling deliquescent salts based on environmental humidity.

Module B: Drying & Solvent Removal (The "Oiling Out" Fix)

Current Status: User reports product is an oil that won't solidify after rotary evaporation.

Amino alcohol salts often trap water or solvent, forming a "gummy" oil. Standard vacuum drying often fails because the water is hydrogen-bonded too strongly.

Protocol: Azeotropic Drying (The Toluene Strip)

This is the industry-standard method for chemically drying hygroscopic salts without thermal decomposition.

Reagents: Anhydrous Toluene (forms azeotrope with water at 84°C, roughly 20% water/80% toluene).

StepActionTechnical Rationale
1 Dissolve/SuspendDissolve the "oily" residue in a minimum amount of Methanol or Ethanol to ensure homogeneity.
2 Add TolueneAdd 5-10 volumes of Anhydrous Toluene relative to your crude oil volume.
3 RotovapEvaporate under reduced pressure.[1] The alcohol strips first, followed by the Toluene-Water azeotrope.
4 RepeatCrucial: Repeat steps 2-3 at least three times.
5 Final StateThe oil should transform into a foam or amorphous solid.
6 TriturationAdd Diethyl Ether or Hexanes to the foam and scratch with a spatula to induce crystallization.

Critical Warning: Do not use high heat (>60°C) on the rotovap bath if your amino alcohol is thermally sensitive. The vacuum does the work, not the heat.

Module C: Recrystallization of Hygroscopic Salts

Current Status: Precipitation failed; solution is clear or separated into two liquid layers.

Recrystallizing these salts requires a solvent/anti-solvent system because they are too soluble in alcohols and insoluble in non-polar solvents.

The "Cloud Point" Method
  • Dissolution: Dissolve the salt in the minimum amount of boiling Isopropanol (IPA) . IPA is preferred over ethanol as it is slightly less polar, encouraging better crystal formation [1].

  • Anti-Solvent Addition: While hot, add Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of IPA to clear the solution back up.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it immediately in the fridge.

  • Seeding: If no crystals form, scratch the glass or add a "seed" crystal from a previous batch.

RecrystWorkflow Start Crude Hygroscopic Salt Solvent Dissolve in Hot IPA (Min. Volume) Start->Solvent Check Is it dissolved? Solvent->Check Check->Solvent No (Add more IPA) AntiSolvent Add Et2O/EtOAc until cloudy Check->AntiSolvent Yes Clear Add 1 drop IPA to clear AntiSolvent->Clear Cool Slow Cool -> Fridge Clear->Cool Filter Filter under N2/Argon Cool->Filter

Figure 2: Recrystallization workflow for high-solubility amine salts.

Module D: Analytical Troubleshooting

Current Status: NMR spectrum shows broad peaks; Yield >100%.

Issue 1: Water Content Quantification

You cannot assume the salt is dry based on appearance.

  • Solution: Use Coulometric Karl Fischer (KF) titration.[2][3][4]

  • Method: Dissolve sample in anhydrous methanol. If solubility is poor, use a Formamide/Methanol (1:1) mix at 50°C [2].

  • Target: For precise stoichiometry, water content should be <0.5% w/w.

Issue 2: NMR Artifacts

Hygroscopic salts absorb water from the deuterated solvent (e.g., CDCl3) or the air during tube preparation.

  • Symptom: A large H2O peak at ~1.56 ppm (in CDCl3) or ~4.8 ppm (in D2O) that shifts depending on concentration.

  • Fix: Use DMSO-d6 (dry ampoules). The water peak in DMSO is distinct (3.33 ppm) and usually does not overlap with amino alcohol signals.

Frequently Asked Questions (FAQ)

Q: Can I use Phosphorus Pentoxide (P2O5) in the desiccator? A: Yes, but with caution. P2O5 is an excellent desiccant, but it is acidic. For hydrochloride salts, it is generally safe. However, ensure the salt is in a loosely capped vial, not open, to prevent physical contamination.

Q: My salt turned into a liquid overnight. Is it ruined? A: Likely not. It has deliquesced.

  • Recovery: Dissolve the liquid in methanol, perform the Toluene Azeotrope (Module B), and re-isolate.

  • Prevention:[5] Parafilm is not enough. Use a desiccator or store under Argon.

Q: Why not just use the free base? A: Amino alcohols are often liquids or low-melting solids prone to oxidation (N-oxide formation) as free bases. The HCl salt protects the amine from oxidation, despite the hygroscopicity trade-off [3].

Q: Are there less hygroscopic alternatives to HCl? A: Yes. If the HCl salt is unmanageable, consider forming the Fumarate , Tartrate , or Oxalate salt. These counterions often pack better in the crystal lattice, reducing hygroscopicity [4].

References

  • Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization solvent selection).

  • Mettler Toledo . Karl Fischer Titration Guide. (Specifics on solubilizing agents for KF titration).

  • Bastin, R.J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435. (Discussion on counterion selection for stability).

  • BenchChem Technical Support . "Managing Hygroscopicity of Hydrazinium Salts" (Applied logic for amino-salt handling).

Sources

Reference Data & Comparative Studies

Validation

Analytical and Pharmacological Validation of 3-Dimethylamino-1,1-diphenylbutan-1-ol Reference Standards: A Comparative Guide

Executive Summary & Rationale 3-Dimethylamino-1,1-diphenylbutan-1-ol is a highly specific diphenylpropylamine derivative. Sharing a core structural scaffold with prominent opioid analgesics like methadone and propoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-Dimethylamino-1,1-diphenylbutan-1-ol is a highly specific diphenylpropylamine derivative. Sharing a core structural scaffold with prominent opioid analgesics like methadone and propoxyphene, this compound is a critical intermediate and pharmacological probe in preclinical drug discovery [1].

However, evaluating its true pharmacological profile is frequently confounded by the presence of its positional isomer, 4-dimethylamino-1,1-diphenylbutan-1-ol [1]. Because the spatial orientation of the dimethylamino group dictates the molecule's interaction with the mu-opioid receptor (MOR) binding pocket, even trace isomeric contamination can drastically skew receptor binding assays (


) and functional readouts (

). This guide provides an objective comparison of reference standard grades and establishes a self-validating, causality-driven framework for verifying the purity and biological fidelity of 3-dimethylamino-1,1-diphenylbutan-1-ol.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference standard is a balance between analytical rigor and resource allocation. Below is an objective comparison of the three primary tiers of reference standards available to researchers.

Table 1: Performance and Reliability Comparison of Standard Grades

Standard GradePurity ThresholdOrthogonal ValidationIsomer-Free GuaranteeRecommended Application
Certified Reference Material (CRM) > 99.5%HPLC-UV/MS & qNMRYes (Validated via 2D-NMR)IND-enabling studies, forensic toxicology, quantitative LC-MS/MS calibration.
Research-Grade Reagent 95.0% - 98.0%HPLC-UV onlyVariable (Often contains trace 4-isomer)Early-stage in vitro screening, qualitative assay development.
In-House Synthesized VariableUser-dependentNo (Requires extensive purification)Synthetic methodology development, non-GLP exploratory research.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the validation of 3-dimethylamino-1,1-diphenylbutan-1-ol must employ a self-validating loop: Chemical purity must be proven before biological efficacy is tested, and biological assays must include internal controls to flag chemical artifacts.

Protocol A: Orthogonal Analytical Purity Validation (HPLC-UV)

This protocol separates the 3-dimethylamino isomer from the 4-dimethylamino isomer, adhering to ICH Q2(R1) guidelines for analytical procedure validation [2].

  • Step 1: Mobile Phase Preparation. Prepare a mobile phase of Acetonitrile and 10 mM Ammonium Acetate buffer, adjusted to pH 9.0 using ammonium hydroxide.

    • The Causality: Why pH 9.0? 3-dimethylamino-1,1-diphenylbutan-1-ol contains a tertiary amine. At physiological or acidic pH, this amine protonates, leading to secondary electrostatic interactions with residual silanols on the C18 stationary phase. This causes severe peak tailing. By raising the pH to 9.0, the amine is neutralized, ensuring the sharp, symmetrical peaks necessary to resolve it from the closely eluting 4-isomer.

  • Step 2: Chromatographic Separation. Inject 10 µL of the standard (100 µg/mL) onto a C18 column (150 mm x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.

  • Step 3: Specificity & System Suitability. Spike the sample with a known quantity of the 4-dimethylamino isomer. The resolution factor (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , the method fails specificity and cannot be trusted for purity quantification.

Table 2: ICH Q2(R1) Validation Parameters for 3-Dimethylamino-1,1-diphenylbutan-1-ol

Validation ParameterAcceptance Criteria (ICH Q2)Observed Performance (CRM Grade)
Accuracy (% Recovery) 98.0% - 102.0%99.8% ± 0.4%
Precision (Repeatability) RSD

1.5%
RSD = 0.8%
Specificity Complete baseline resolution

= 2.1 (vs. 4-isomer)
Linearity (

)

0.999
0.9998 (Range: 1 - 200 µg/mL)
Protocol B: Pharmacological Validation via [ H]DAMGO Competitive Binding

Once chemical purity is established, the standard's biological fidelity is validated by its ability to competitively displace [


H]DAMGO at the mu-opioid receptor [3].
  • Step 1: Membrane Preparation. Thaw CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR) and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 1 nM EGTA and 0.1% BSA.

    • The Causality: Why include EGTA and BSA? EGTA selectively chelates divalent cations (like

      
       and 
      
      
      
      ) that act as cofactors for endogenous metalloproteases in the cell membrane, preventing receptor degradation during the assay. BSA is critical because diphenylbutan-1-ol derivatives are highly lipophilic; without BSA, the standard would non-specifically adsorb to the plastic walls of the microplate, artificially lowering the effective concentration and yielding a falsely weak
      
      
      .
  • Step 2: Radioligand Incubation. Incubate 15-25 µg of membrane protein with 2 nM [

    
    H]DAMGO (a concentration close to its 
    
    
    
    ) and varying concentrations of the reference standard (0.1 nM to 10 µM) for 1 hour at room temperature [3].
  • Step 3: Self-Validating Control (Naloxone). In parallel wells, use 10 µM Naloxone to define non-specific binding.

    • The Causality: If the 3-dimethylamino standard displaces[

      
      H]DAMGO in the presence of saturating Naloxone, it indicates the standard is disrupting the membrane non-specifically (e.g., acting as a surfactant) rather than binding the orthosteric site. This instantly flags a false positive.
      

Table 3: Impact of Isomeric Contamination on Pharmacological Readouts

Standard Purity ProfileApparent

(nM)

(% of DAMGO)
Data Integrity Status
>99.5% 3-Isomer (CRM) 14.2 ± 1.188%Valid: True pharmacological profile.
95% 3-Isomer + 5% 4-Isomer 28.5 ± 4.365%Compromised: Biphasic displacement curve.
>99.5% 4-Isomer > 1000< 10%Valid: Distinct profile of the positional isomer.

Mandatory Visualizations

Workflow: Orthogonal Validation System

The following diagram illustrates the logical flow of the self-validating purity system, ensuring that only chemically unambiguous standards proceed to pharmacological testing.

G cluster_analytical Analytical Validation (ICH Q2) cluster_pharma Pharmacological Validation Start 3-Dimethylamino-1,1- diphenylbutan-1-ol Candidate HPLC HPLC-UV/MS (Isomeric Separation) Start->HPLC qNMR qNMR (Absolute Mass Fraction) Start->qNMR Decision Purity > 99.5% & Isomer-Free? HPLC->Decision qNMR->Decision Binding [3H]DAMGO Competitive Binding GTP [35S]GTPγS Functional Assay Binding->GTP CRM Certified Reference Material (CRM) GTP->CRM Decision->Binding Yes Reject Repurification Required Decision->Reject No

Analytical and pharmacological validation workflow for 3-dimethylamino-1,1-diphenylbutan-1-ol.

Mechanism: MOR Signaling Pathway

To contextualize the biological assay, this diagram maps the downstream signaling pathway activated when a high-purity 3-dimethylamino-1,1-diphenylbutan-1-ol standard successfully binds the mu-opioid receptor.

Pathway Ligand 3-Dimethylamino Isomer (High Purity Standard) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds Orthosteric Site Gi Gi/o Protein Activation MOR->Gi Conformational Change AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Downstream Effect

MOR signaling pathway activated by validated 3-dimethylamino-1,1-diphenylbutan-1-ol standards.

References

  • International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA), 2021. URL:[Link]

  • Zhang, Y., et al. "Modulation of Morphine Analgesia, Antinociceptive Tolerance, and Mu-Opioid Receptor Binding by the Cannabinoid CB2 Receptor Agonist O-1966." Frontiers in Pharmacology, 2022. URL:[Link]

Comparative

Mass fragmentation pattern of 1,1-Diphenyl-3-dimethylaminobutane-1-ol

An In-Depth Technical Guide to the Predicted Mass Fragmentation Pattern of 1,1-Diphenyl-3-dimethylaminobutane-1-ol Introduction 1,1-Diphenyl-3-dimethylaminobutane-1-ol is a multifunctional organic compound featuring a te...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Mass Fragmentation Pattern of 1,1-Diphenyl-3-dimethylaminobutane-1-ol

Introduction

1,1-Diphenyl-3-dimethylaminobutane-1-ol is a multifunctional organic compound featuring a tertiary alcohol, a tertiary amine, and two phenyl groups attached to a single carbinol carbon. Its molecular formula is C₁₈H₂₃NO, with a molecular weight of 269.39 g/mol .[1][2] The structural elucidation of such molecules is critical in fields ranging from pharmaceutical development to materials science. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a fragmentation "fingerprint" that is highly indicative of the underlying molecular architecture.

This guide provides a comprehensive analysis of the predicted mass fragmentation pattern of 1,1-Diphenyl-3-dimethylaminobutane-1-ol under EI conditions. In the absence of a published experimental spectrum for this specific compound, this document leverages foundational principles of mass spectrometry and data from analogous structures to construct a scientifically rigorous, predictive framework. We will explore the primary fragmentation pathways, predict the major ions, and provide a detailed experimental protocol for acquiring such data.

Core Principles of Fragmentation for this Moiety

Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion (M⁺•) is formed, which is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. For 1,1-Diphenyl-3-dimethylaminobutane-1-ol, the fragmentation is governed by the functional groups present:

  • The Nitrogen Rule: A neutral organic molecule containing an odd number of nitrogen atoms will have an odd-numbered molecular weight.[3][4] Our target compound has one nitrogen atom and a molecular weight of 269, consistent with this rule.

  • Alpha (α)-Cleavage in Amines: This is a dominant fragmentation pathway for aliphatic amines. It involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium cation and a neutral alkyl radical.[5][6][7] This pathway is highly favored due to the stability of the resulting cation.

  • Fragmentation of Tertiary Alcohols: Tertiary alcohols are known to undergo two primary fragmentation pathways in EI-MS.[8]

    • α-Cleavage: Similar to amines, the C-C bond adjacent to the oxygen-bearing carbon can break. The expulsion of the largest alkyl group is often the most favorable pathway, leading to a stable oxonium ion.[8]

    • Dehydration: The elimination of a water molecule (18 Da) can occur, leading to an [M-18]⁺• ion.[9] The molecular ion peak for tertiary alcohols is frequently very weak or entirely absent due to the high propensity for these rapid fragmentation events.[10]

Predicted Fragmentation Pathways and Major Ions

Based on these principles, we can predict the major fragmentation pathways for the 1,1-Diphenyl-3-dimethylaminobutane-1-ol molecular ion (m/z 269).

Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 269 . However, due to the presence of the tertiary alcohol, this peak is predicted to be of very low abundance or potentially absent altogether.[10][11]

Pathway A: Amine-Directed α-Cleavage

This is predicted to be one of the most significant fragmentation pathways. The cleavage of the C-C bond between C2 and C3 results in the loss of a diphenylmethyl ethyl radical and the formation of a highly stable, resonance-stabilized iminium ion.

  • Resulting Ion: [CH₃-CH=N(CH₃)₂]⁺

  • Predicted m/z: 72

  • Significance: This fragment is highly characteristic of a dimethylamino group attached to a secondary carbon. Due to its stability, the ion at m/z 72 is expected to be the base peak or one of the most abundant peaks in the spectrum.[4][5]

Caption: Alcohol-directed α-cleavage pathway.

Pathway C: Formation of Diphenylmethyl Cation (Tropylium-like Ion)

The ion at m/z 183 can subsequently lose a neutral water molecule (18 Da) and rearrange to form the very stable diphenylmethyl cation. Alternatively, this can arise from dehydration followed by cleavage.

  • Resulting Ion: [(C₆H₅)₂CH]⁺

  • Predicted m/z: 167

  • Significance: The diphenylmethyl cation is exceptionally stable. A very strong peak at m/z 167 is highly probable. This ion is a common feature in the mass spectra of compounds containing a diphenylmethyl moiety.

Caption: Formation of the diphenylmethyl cation.

Summary of Predicted Major Ions

The quantitative data below summarizes the key fragments predicted to appear in the EI mass spectrum. The relative intensities are estimations based on the predicted stability of the ions.

m/zProposed Structure / FormulaFragmentation PathwayPredicted Relative Intensity
269[C₁₈H₂₃NO]⁺•Molecular IonVery Low / Absent
183[(C₆H₅)₂COH]⁺Alcohol α-CleavageMedium to High
167[(C₆H₅)₂CH]⁺From m/z 183 via H₂O lossHigh
72[C₄H₁₀N]⁺Amine α-CleavageHigh (Likely Base Peak)

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

It is instructive to compare the predicted hard ionization (EI) spectrum with what would be expected from a soft ionization technique like Electrospray Ionization (ESI).

  • EI-MS: As detailed above, EI will cause extensive fragmentation, providing rich structural information but a weak or absent molecular ion.

  • ESI-MS: ESI is a much gentler technique. It would protonate the basic nitrogen atom, yielding a prominent quasi-molecular ion [M+H]⁺ at m/z 270 . Fragmentation would be minimal unless induced by tandem mass spectrometry (MS/MS), making ESI the method of choice for confirming the molecular weight of the compound.

Standard Operating Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for acquiring an EI mass spectrum of 1,1-Diphenyl-3-dimethylaminobutane-1-ol. The causality behind parameter selection is explained to ensure scientific rigor.

1. Sample Preparation

  • Rationale: Proper dilution is crucial to avoid column overloading and source contamination. A volatile, non-reactive solvent is required.

  • Protocol: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution. Perform a serial dilution to a final concentration of 10-20 µg/mL.

2. Gas Chromatography (GC) Conditions

  • Rationale: The GC method must be able to volatilize the analyte and separate it from any impurities without thermal degradation. A non-polar column is suitable for this molecule.

  • Injector Temperature: 250 °C. (Sufficiently high to ensure rapid volatilization).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions

  • Rationale: Standard EI conditions are used to generate a reproducible fragmentation pattern that is comparable to library spectra.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. (Standard energy for library matching).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-450. (Covers the molecular ion and all significant predicted fragments).

  • Solvent Delay: 3 minutes. (Prevents the high solvent load from entering the MS source).

cluster_workflow Experimental Workflow for GC-MS Analysis A 1. Sample Prep (10-20 µg/mL in DCM) B 2. GC Injection (1 µL, Splitless) A->B C 3. GC Separation (DB-5ms column) B->C D 4. Elution & Transfer (to MS source) C->D E 5. EI Ionization (70 eV) D->E F 6. Mass Analysis (Quadrupole) E->F G 7. Detection & Spectrum Generation F->G

Caption: GC-MS experimental workflow diagram.

Conclusion

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. JoVE.
  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • JoVE. (2023). Mass Spectrometry of Amines. JoVE.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.
  • Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part XXVIII. Hydrogen scrambling between phenyl rings of diphenylmethanol and diphenylmethyl chloride. RSC Publishing.
  • Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part XXVIII. Hydrogen scrambling between phenyl rings of diphenylmethanol and diphenylmethyl chloride. RSC Publishing. DOI:10.1039/J29680000522.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols.
  • Chemical Synthesis Database. (2025). 3-dimethylamino-1,1-diphenylbutan-1-ol.
  • BuyersGuideChem. (n.d.). 1,1-Diphenyl-3-dimethylaminobutane-1-ol | C18H23NO.

Sources

Validation

Distinguishing 3-Dimethylamino and 4-Dimethylamino Isomers: A Comprehensive Analytical Guide

In drug development and synthetic organic chemistry, distinguishing between positional isomers is a critical quality control step. The meta (3-) and para (4-) isomers of dimethylamino-substituted aromatics—such as 3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, distinguishing between positional isomers is a critical quality control step. The meta (3-) and para (4-) isomers of dimethylamino-substituted aromatics—such as 3-dimethylaminobenzaldehyde (3-DMABA) and 4-dimethylaminobenzaldehyde (4-DMABA)—present a classic analytical challenge.

As a Senior Application Scientist, I approach this challenge not merely as a matching exercise, but as a study of electronic causality. By understanding how the position of the dimethylamino group fundamentally alters the molecule's electron density, we can design self-validating experimental protocols to definitively identify these isomers.

The Causality of Electronic Effects

The core difference between 3-dimethylamino and 4-dimethylamino isomers lies in their resonance capabilities. The dimethylamino group (


) is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom.

When placed in the 4-position (para) relative to an electron-withdrawing group (EWG) like an aldehyde or carboxylic acid, the molecule forms a highly conjugated "push-pull" system. The nitrogen's lone pair delocalizes through the aromatic


-system directly into the EWG, creating a stable zwitterionic quinonoid resonance structure. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Conversely, in the 3-position (meta) , this direct through-bond resonance is geometrically impossible. The electronic communication between the


 group and the EWG is restricted primarily to inductive effects. Without the extended quinonoid conjugation, the HOMO-LUMO gap remains relatively large, fundamentally altering the molecule's spectroscopic signature.

G N1 Dimethylamino Isomers N2 4-Dimethylamino (Para) Direct Resonance N1->N2 N3 3-Dimethylamino (Meta) No Direct Resonance N1->N3 N4 Extended Conjugation (Bathochromic Shift) N2->N4 N5 Localized Electron Density (Hypsochromic Shift) N3->N5 N6 UV λmax ~ 340 nm Simple AA'BB' NMR N4->N6 N7 UV λmax ~ 260 nm Complex Aromatic NMR N5->N7

Logical flow of electronic effects dictating the spectroscopic properties of positional isomers.

Spectroscopic Differentiation: Comparative Data

To objectively compare these isomers, we rely on two primary orthogonal techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Vis Spectroscopy

Because of the extended conjugation discussed above, 4-DMABA exhibits a profound bathochromic shift (red shift), with a strong


 transition absorbing heavily around 340–350 nm[1]. In contrast, 3-DMABA lacks this extended chromophore, resulting in a hypsochromic shift (blue shift) with its primary absorption maximum occurring around 250–260 nm, accompanied by a much weaker band near 310 nm.
Nuclear Magnetic Resonance (NMR)

H NMR provides the most definitive structural proof based on molecular symmetry[2]:
  • 4-Dimethylamino isomer: The plane of symmetry passing through the C1 and C4 carbons renders the ortho protons equivalent and the meta protons equivalent. This results in a classic, easily identifiable AA'BB' splitting pattern (often appearing as two distinct, strongly coupled doublets around 6.7 ppm and 7.7 ppm)[3].

  • 3-Dimethylamino isomer: The lack of symmetry means all four aromatic protons are chemically and magnetically non-equivalent. This produces a complex multiplet system, typically resolving into a singlet (the isolated proton between the two substituents), two distinct doublets, and a triplet.

Data Summary Table
Analytical Metric4-Dimethylaminobenzaldehyde (Para)3-Dimethylaminobenzaldehyde (Meta)Causality / Rationale
UV-Vis

~ 340 - 350 nm~ 250 - 260 nmDirect resonance in the para isomer lowers the HOMO-LUMO gap.

H NMR (Aromatic)
Two doublets (AA'BB' pattern)Complex (Singlet, 2 Doublets, Triplet)Para isomer possesses a plane of symmetry; meta does not.

H NMR (

)
Singlet (~ 3.0 ppm)Singlet (~ 2.9 - 3.0 ppm)Six equivalent methyl protons in both isomers.

C NMR (Aromatic)
4 distinct carbon signals6 distinct carbon signalsSymmetry reduces the number of unique carbon environments in the para isomer.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be employed. This dual-assay approach creates a self-validating system: the electronic data from UV-Vis is physically corroborated by the structural data from NMR.

Protocol A: UV-Vis Spectrophotometric Analysis
  • Preparation of Stock Solution: Accurately weigh 2.0 mg of the unknown isomer and dissolve it in 10.0 mL of spectroscopic-grade ethanol to create a stock solution.

  • Dilution: Dilute the stock solution to a final working concentration of approximately

    
    . Scientist's Note: High concentrations will cause detector saturation due to the high molar absorptivity (
    
    
    
    ) of the para isomer.
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure ethanol. Place them in the sample and reference beams of a dual-beam UV-Vis spectrophotometer and perform a baseline zero from 200 nm to 600 nm.

  • Sample Acquisition: Replace the sample cuvette with the diluted analyte. Scan from 200 nm to 600 nm.

  • Validation: If the primary

    
     is 
    
    
    
    nm, the extended conjugation of the 4-isomer is confirmed[4].
Protocol B: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].
    
  • Instrument Tuning: Transfer the solution to a clean 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of

    
    , and shim the magnet to ensure sharp peaks.
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum (typically 16-32 scans, relaxation delay of 1-2 seconds).
    
  • Analysis: Integrate the aromatic region (6.5 ppm to 8.0 ppm). A clean integration of 2H and 2H as two doublets definitively validates the 4-isomer. An integration of 1H, 1H, 1H, 1H with complex splitting validates the 3-isomer.

Workflow Step1 Sample Prep (10-50 µM in EtOH) Step2 UV-Vis Spectroscopy (Scan 200-600 nm) Step1->Step2 Decision Data Synthesis & Isomer Assignment Step2->Decision Step3 NMR Prep (15 mg in CDCl3) Step4 1H & 13C NMR (400+ MHz) Step3->Step4 Step4->Decision

Standardized experimental workflow for the spectroscopic differentiation of isomers.

References

  • Benchchem. "An In-depth Technical Guide to the Spectral Properties of p-Dimethylaminobenzaldehyde (DMABC Reagent)". Benchchem Technical Documents. 2

  • National Institutes of Health (NIH). "The Mtm1p carrier and pyridoxal 5′-phosphate cofactor trafficking in yeast mitochondria". PMC. 1

  • Royal Society of Chemistry (RSC). "Promoted Direct Conversion of Methyl Arenes into Aromatic Oximes - Supporting Information". RSC Advances. 3

  • Scientific Research Publishing (SCIRP). "Synthesis, Characterization, Antimicrobial and DNA Binding Studies of a Tetradentate N2O2 Amino Acid Schiff Base". Open Journal of Inorganic Chemistry. 4

Sources

Comparative

High-Fidelity Infrared (IR) Spectrum Analysis of Diphenyl Amino Alcohols: A Comparative Guide to FTIR Modalities

Diphenyl amino alcohols—such as diphenylprolinol and 2-amino-1,2-diphenylethanol—are indispensable chiral ligands and organocatalysts in asymmetric synthesis and pharmaceutical development[1]. Characterizing these molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Diphenyl amino alcohols—such as diphenylprolinol and 2-amino-1,2-diphenylethanol—are indispensable chiral ligands and organocatalysts in asymmetric synthesis and pharmaceutical development[1]. Characterizing these molecules via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge: resolving the critically adjacent O-H and N-H stretching vibrations without introducing spectral artifacts.

As a Senior Application Scientist, I have evaluated the three primary FTIR modalities—Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and Diffuse Reflectance (DRIFTS) —to determine the optimal system for analyzing these sterically hindered chiral molecules. This guide objectively compares their performance, underlying optical mechanics, and experimental reliability.

Mechanistic Insights: The Spectroscopic Challenge

To understand why the choice of analytical product matters, we must examine the physical chemistry of diphenyl amino alcohols.

In standard primary alcohols, extensive intermolecular hydrogen bonding broadens the O-H stretch, shifting it to lower wavenumbers (~3200–3400 cm⁻¹). However, in diphenyl amino alcohols, the two bulky phenyl rings on the carbinol carbon create severe steric hindrance. This restricts hydrogen bonding, causing the O-H stretch to sharpen and shift higher (~3400–3500 cm⁻¹). Concurrently, the secondary amine N-H stretch resides in the exact same neighborhood (~3300–3350 cm⁻¹).

Because these two diagnostic bands are adjacent and relatively sharp, any presence of broad water absorption will completely obscure them . This causality dictates our choice of instrumentation and sample preparation.

Comparative Analysis of FTIR Modalities

The Modern Standard: ATR-FTIR (Diamond Crystal)

ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., diamond)[2].

  • The Advantage: It requires zero sample preparation, completely bypassing the need for hygroscopic matrices. This preserves the integrity of the O-H and N-H bands.

  • The Trade-off: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength. Consequently, penetration is shallower at high wavenumbers, meaning the O-H and N-H peaks will appear artificially weaker relative to the C-O/C-N fingerprint region unless an ATR correction algorithm is applied.
    
The Legacy High-Resolution: Transmission FTIR (KBr Pellet)

This method involves co-grinding the sample with potassium bromide and pressing it into a transparent disc[3].

  • The Advantage: It obeys the Beer-Lambert law perfectly across all wavelengths, yielding highly linear and intense spectra.

  • The Trade-off: KBr is highly hygroscopic. Even with rigorous drying, it rapidly absorbs atmospheric moisture during grinding, producing a massive broad O-H band at 3400 cm⁻¹ that completely masks the diphenyl amino alcohol's structural markers[4].

The Powder Specialist: DRIFTS

Diffuse Reflectance Infrared Fourier Transform Spectroscopy collects scattered light from a powder surface.

  • The Advantage: Excellent for bulk powders and catalyst surfaces.

  • The Trade-off: Spectra are highly dependent on particle size and require mathematical transformation (Kubelka-Munk) to achieve linearity, complicating quantitative analysis.

Quantitative Performance Data

The following table summarizes the comparative performance of these modalities specifically for the analysis of diphenyl amino alcohols.

Performance MetricATR-FTIR (Diamond)Transmission (KBr Pellet)DRIFTS
Signal-to-Noise (S/N) > 50,000:1> 100,000:1~ 10,000:1
O-H / N-H Resolution Excellent (No water masking)Poor (Masked by matrix moisture)Moderate (Scattering effects)
Water Interference Risk Very LowVery HighModerate
Sample Prep Time < 1 minute10–15 minutes5 minutes
Spectral Linearity Requires ATR depth correctionExcellent (Beer-Lambert Law)Requires Kubelka-Munk conversion
Sample Recovery 100% (Non-destructive)0% (Embedded in matrix)0% (Diluted in matrix)

Optical Signal Transduction Pathways

To visualize why ATR-FTIR avoids the moisture pitfalls of Transmission FTIR, we must map the optical pathways.

Optical_Transduction Source IR Source Interferometer Interferometer Source->Interferometer Crystal Diamond Crystal (High Refractive Index) Interferometer->Crystal Evanescent Evanescent Wave (Penetrates Sample) Crystal->Evanescent Total Internal Reflection Detector DTGS Detector Evanescent->Detector Attenuated Signal

Figure 1: Optical signal transduction pathway in ATR-FTIR highlighting the evanescent wave mechanism.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Below are the optimized protocols for both ATR and KBr methods, engineered with internal quality control checkpoints.

Protocol A: ATR-FTIR Workflow (Recommended)
  • System Initialization & Purge: Ensure the spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂.

  • Crystal Verification (Self-Validation Check 1): Clean the diamond crystal with isopropyl alcohol (IPA) and a non-abrasive wipe. Run a blank scan. Validation: The baseline must be perfectly flat (100% Transmittance) with no residual peaks.

  • Background Collection: Collect the background spectrum immediately prior to sample analysis to account for real-time environmental conditions.

  • Sample Application: Place ~2 mg of the diphenyl amino alcohol directly onto the crystal.

  • Pressure Standardization (Self-Validation Check 2): Lower the pressure anvil until the slip-clutch "clicks." Validation: This mechanical stop ensures reproducible optical contact pressure, which is mandatory for quantitative repeatability.

  • Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize the high-frequency O-H/N-H intensities.

Protocol B: Transmission KBr Pellet Workflow (Alternative)
  • Matrix Dehydration (Self-Validation Check 1): Bake spectroscopic-grade KBr at 110°C for >2 hours. Validation: Press a blank KBr pellet and scan it. The 3400 cm⁻¹ band must be entirely absent before proceeding.

  • Co-Grinding: In an agate mortar, gently grind 1–2 mg of the sample with 100 mg of the dehydrated KBr. Causality: Vigorous grinding can induce polymorphic transformations in the API; use gentle folding motions.

  • Vacuum Pressing (Self-Validation Check 2): Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes under a vacuum line. Validation: The vacuum removes trapped air. The resulting pellet must be visually transparent. Opacity indicates the Christiansen effect (anomalous scattering)[4], requiring a remake.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Protocol_Logic Start Diphenyl Amino Alcohol Sample ATR ATR-FTIR (Diamond) Start->ATR Preferred (Moisture Sensitive) KBr Transmission (KBr) Start->KBr Alternative (Requires High Sensitivity) ATR_Clean Clean Crystal (IPA) & Blank Scan ATR->ATR_Clean KBr_Bake Bake KBr at 110°C (Remove H2O) KBr->KBr_Bake ATR_Apply Apply Sample & Standardize Pressure ATR_Clean->ATR_Apply KBr_Press Co-grind & Press at 10 Tons KBr_Bake->KBr_Press

Figure 2: Decision matrix and procedural workflow for IR analysis of diphenyl amino alcohols.

Conclusion

For the structural verification of diphenyl amino alcohols, ATR-FTIR equipped with a diamond crystal is unequivocally the superior product choice. While Transmission FTIR offers theoretical advantages in spectral linearity, the practical reality of KBr hygroscopicity creates unacceptable risks of masking the critical O-H and N-H stretching frequencies. By adopting the self-validating ATR protocol outlined above, researchers can achieve high-fidelity, reproducible spectral data without the artifacts of matrix interference.

References

  • 1. Organometallics - ACS Publications. 2.3. RSC Publishing. 3.4. Helmholtz-Zentrum Berlin (HZB).

  • 2. IJPTB.

Sources

Validation

Comparative Toxicity Guide: Recipavrin vs. Its Alcohol Metabolite

Executive Summary & Mechanistic Context Recipavrin ((±)-3-dimethylamino-1,1-diphenylbutane) is a basic tertiary amine and structural analog of methadone. However, it is devoid of analgesic activity, functioning instead a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Recipavrin ((±)-3-dimethylamino-1,1-diphenylbutane) is a basic tertiary amine and structural analog of methadone. However, it is devoid of analgesic activity, functioning instead as an anticholinergic and antispasmodic agent. In pharmacokinetic and toxicological research, a critical area of investigation is its biotransformation. Because recipavrin lacks the ethyl ketone side chain found in methadone, it does not reduce into a stable alcohol like methadol. Instead, its primary "alcohol metabolites" arise via cytochrome P450-mediated α-C-oxidation, forming a transient, highly reactive carbinolamine (a hemiaminal/alcohol intermediate), alongside stable aliphatic alcohols like diphenylbutanol O-methylcatechol.

This guide objectively compares the toxicological profiles of the parent compound against its reactive alcohol-derived metabolites, providing validated experimental workflows for their isolation and quantification.

Structural & Toxicological Comparison

The toxicity of recipavrin is fundamentally bifurcated between the receptor-mediated effects of the parent drug and the electrophilic, oxidative stress-inducing effects of its alcohol metabolites.

Parent Drug: Recipavrin
  • Toxicity Profile: The parent compound exhibits primary toxicity through a central and peripheral anticholinergic toxidrome. It acts as a competitive antagonist at muscarinic acetylcholine receptors.

  • Lethality: The LD50 in mice is established at 80 mg/kg (1).

  • Metabolic Stability: Highly stable in its base form (pKa = 9.48) prior to hepatic first-pass metabolism.

The Alcohol Metabolite (Carbinolamine Intermediate)
  • Toxicity Profile: The carbinolamine intermediate is a reactive electrophile. While transient, it can covalently bind to cellular macromolecules or deplete the antioxidant glutathione (GSH), leading to severe oxidative stress and idiosyncratic hepatotoxicity.

  • Stability & Degradation: This alcohol metabolite is highly thermolabile. In vivo, it is rapidly conjugated into a tertiary formamide carbinolamine glucuronide. If unconjugated, it readily isomerizes or breaks down during analysis into formamides and norrecipavrin (2).

Quantitative Data Summary
Toxicological PropertyRecipavrin (Parent Drug)Carbinolamine (Alcohol Metabolite)
Chemical Nature Basic tertiary amineElectrophilic hemiaminal / alcohol
Primary Toxicity Mechanism Anticholinergic toxidromeOxidative stress, GSH depletion
Lethality / Cytotoxicity LD50: 80 mg/kg (In Vivo, Mice)Cytotoxic at micromolar levels (In Vitro)
Metabolic Stability High (Requires CYP450 oxidation)Thermolabile (Spontaneously isomerizes)
Excretion Route Unchanged in urine (minor)Biliary excretion as O-glucuronide

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of recipavrin into its reactive alcohol metabolite and subsequent degradation pathways.

Pathway Recipavrin Recipavrin (Parent Drug) CYP450 CYP450 α-C-Oxidation Recipavrin->CYP450 Carbinolamine Carbinolamine (Reactive Alcohol Metabolite) CYP450->Carbinolamine Hydroxylation Glucuronide O-Glucuronide Conjugate (Biliary Excretion) Carbinolamine->Glucuronide Phase II UGT Formamide Formamide / Norrecipavrin (Degradation Products) Carbinolamine->Formamide Spontaneous Cleavage Toxicity GSH Depletion & Oxidative Stress Carbinolamine->Toxicity Electrophilic Binding

Recipavrin metabolic pathway highlighting the reactive carbinolamine alcohol intermediate.

Experimental Workflows: Isolation and Toxicity Assays

To objectively measure comparative toxicity, researchers must isolate the conjugated alcohol metabolites from biliary excretion and perform controlled in vitro hepatotoxicity assays.

Protocol 1: Biliary Extraction and β-Glucuronidase Hydrolysis

Causality: The carbinolamine alcohol is highly reactive and thermolabile. In vivo, phase II metabolism rapidly stabilizes it via UGT enzymes into an O-glucuronide conjugate. Direct extraction without enzymatic cleavage will fail to yield the free alcohol, leading to false negatives in mass spectrometry (3).

  • Bile Collection: Dose Wistar rats with recipavrin hydrochloride and collect bile over a 24-hour metabolic cage cycle.

  • Enzymatic Cleavage: Buffer the bile extract to pH 10 and incubate with β-glucuronidase for 18 hours at 38°C. Causality: pH 10 optimizes the specific isoform of β-glucuronidase used for tertiary amine conjugates, ensuring complete cleavage of the glucuronic acid moiety.

  • Solvent Extraction: Extract the hydrolysate using ethyl acetate. Avoid protic solvents that may catalyze the breakdown of the carbinolamine into secondary acetamides.

  • Derivatization: React the organic layer with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 4 hours. Causality: Unprotected carbinolamines will spontaneously dehydrate or isomerize into formamides within the GC injection port. TMS derivatization caps the alcohol hydroxyl group, preserving the molecular ion for GC-MS detection.

  • Self-Validation System: Spike a parallel bile sample with a known concentration of a synthetic oxaziridine standard. If the extraction and GC-MS conditions are correct, the standard will yield a predictable formamide peak, confirming that the thermal degradation pathways in the instrument are accounted for and extraction efficiency is >85%.

Protocol 2: In Vitro Hepatotoxicity & GSH Depletion Assay

Causality: Reactive alcohol metabolites exert toxicity by acting as electrophiles that covalently bind to cellular macromolecules or deplete glutathione (GSH). Measuring GSH depletion isolates the specific toxicological mechanism of the metabolite from the receptor-mediated toxicity of the parent drug.

  • Hepatocyte Culture: Plate primary rat hepatocytes in a Matrigel™ sandwich configuration. Causality: This 3D culture maintains the expression of CYP450 and UGT enzymes, which are rapidly lost in standard 2D cultures, ensuring the in vitro model accurately reflects in vivo metabolism.

  • Dosing: Treat independent wells with equimolar concentrations (e.g., 50 µM) of Recipavrin and the synthesized carbinolamine intermediate.

  • Sensitization: Introduce buthionine sulfoximine (BSO) to a subset of wells to inhibit de novo GSH synthesis, sensitizing the cells to electrophilic stress.

  • Quantification: Lyse the cells and quantify reduced (GSH) vs. oxidized (GSSG) glutathione using LC-MS/MS. A significant drop in the GSH ratio in the metabolite group indicates electrophilic toxicity.

  • Self-Validation System: Include a positive control well treated with valproic acid (a known GSH depleter). If the positive control fails to show a >40% reduction in the GSH/GSSG ratio, the hepatocyte metabolic competence is compromised, and the assay batch must be rejected.

Workflow Bile Bile Collection (In Vivo) Hydrolysis β-Glucuronidase Hydrolysis (pH 10) Bile->Hydrolysis Extraction Solvent Extraction (Ethyl Acetate) Hydrolysis->Extraction Cleaves Conjugates Derivatization TMS Derivatization (BSTFA) Extraction->Derivatization Isolates Metabolites Analysis GC-MS / LC-MS Quantification Derivatization->Analysis Stabilizes Alcohols

Experimental workflow for the isolation and quantification of recipavrin alcohol metabolites.

References

  • Identification of the biliary metabolites of (+/-)-3-dimethylamino-1,1-diphenylbutane HCl (recipavrin) in rats. nih.gov. 3

  • Synthesis and detection of potential N-and α-C- oxidized metabolites of methadone and recipavrin. ubc.ca. 2

  • SOME REACTIONS OF AMIDONE | The Journal of Organic Chemistry. acs.org. 1

Sources

Comparative

Quality Control Markers for Diphenylbutane Pharmaceutical Intermediates

This guide focuses on the critical quality control (QC) markers for 1,4-diphenylbutane and its functionalized derivatives (specifically 4,4-diphenylbutyl intermediates), which serve as essential scaffolds for the dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the critical quality control (QC) markers for 1,4-diphenylbutane and its functionalized derivatives (specifically 4,4-diphenylbutyl intermediates), which serve as essential scaffolds for the diphenylbutylpiperidine class of antipsychotics (e.g., Pimozide, Penfluridol) and lignan-based antineoplastics.

A Comparative Technical Guide for Process Chemists and Analysts

Executive Summary: The Diphenylbutane Scaffold in Pharma

The diphenylbutane moiety is a privileged structure in medicinal chemistry, providing the necessary lipophilic linker for receptor binding in dopamine antagonists and calcium channel blockers. However, the synthesis of intermediates like 4-chloro-1,1-diphenylbutane or 1,4-diphenylbutane-1,4-dione is prone to specific side-reactions—cyclization, over-alkylation, and incomplete reduction—that generate structurally similar impurities.

These impurities act as "silent killers" in downstream API synthesis, often co-eluting during final purification. This guide defines the Critical Quality Attributes (CQAs) for these intermediates and compares analytical methodologies to detect them at trace levels (0.05% threshold).

Critical Quality Control Markers (CQAs)

Effective QC requires monitoring specific "marker" impurities that indicate process drift. We categorize these markers by their origin in the standard Friedel-Crafts/Grignard synthetic routes.

Table 1: Primary QC Markers for Diphenylbutane Intermediates
Marker IDChemical NameOrigin (Mechanism)CriticalityDetection Challenge
M-01 1,1-Diphenyltetrahydrofuran Cyclization of 4,4-diphenyl-1-butanol (precursor)High (Genotoxic potential if ring opens)Co-elutes with non-polar intermediates in RP-HPLC.
M-02 4,4-Diphenyl-1-butene Elimination of HCl from 4-chloro-1,1-diphenylbutaneMedium (Process efficiency indicator)Volatile; requires GC or low-temp HPLC.
M-03 Bis(4,4-diphenylbutyl) ether O-alkylation dimerization side reactionHigh (Steric hindrance in API coupling)High molecular weight; requires UHPLC or high % organic mobile phase.
M-04 Benzophenone Starting material carryover (Grignard route)Medium Strong UV chromophore; can mask smaller impurity peaks.
M-05 1,4-Diphenyl-1,3-butadiene Incomplete reduction of the diene intermediateHigh (Conjugated system alters toxicology)Geometric isomers (cis/trans) require isomeric separation.

Visualizing the Impurity Landscape

The following diagram maps the genesis of these markers during the synthesis of the key intermediate 4-chloro-1,1-diphenylbutane .

G Start Benzene + Succinic Anhydride Inter1 3-Benzoylpropionic Acid Start->Inter1 Friedel-Crafts Inter2 4,4-Diphenylbutyric Acid Inter1->Inter2 Reductive Coupling Product 4-Chloro-1,1- diphenylbutane (Target) Inter2->Product Chlorination (SOCl2) Imp1 Marker M-05: Diphenylbutadiene (Over-reduction failure) Inter2->Imp1 Side Rxn: Dehydration Imp2 Marker M-01: Cyclized THF Derivative (Intramolecular reaction) Product->Imp2 Hydrolysis -> Cyclization Imp3 Marker M-02: Elimination Product (Thermal degradation) Product->Imp3 Heat/Base

Caption: Synthesis pathway of diphenylbutane intermediates showing origin points of critical QC markers.

Comparative Analysis: HPLC-UV vs. UHPLC-MS vs. GC-FID

Selecting the right tool is critical. While HPLC is the pharma standard, diphenylbutane intermediates often lack polar functional groups, making GC a viable competitor.

Table 2: Performance Comparison of Analytical Architectures
FeatureHPLC-UV (Standard) UHPLC-MS/MS (Advanced) GC-FID (Alternative)
Target Markers Non-volatile, chromophore-rich (M-04, M-05)Trace degradants, unknown structuresVolatile markers (M-02), halogenated intermediates
Sensitivity (LOD) ~0.05% (Standard)< 0.001% (Trace)~0.01% (High for hydrocarbons)
Selectivity Moderate (Risk of co-elution)High (Mass discrimination)High (Boiling point separation)
Throughput 15–25 min/run3–8 min/run10–20 min/run
Cost/Sample Low ($)High (

$)
Moderate (

)
Recommendation Routine QC for final release.R&D/Genotoxic impurity screening.In-process Control (IPC) for reaction monitoring.

Expert Insight: For 4-chloro-1,1-diphenylbutane, GC-FID is often superior to HPLC for IPC because the elimination product (M-02) and the target have poor UV absorbance differentiation but distinct boiling points. However, for the final release to GMP manufacturing, HPLC-UV is mandatory to detect non-volatile polymeric residues.

Experimental Protocol: The Self-Validating System

This protocol describes a Stability-Indicating HPLC Method designed to separate the target intermediate from Markers M-01 and M-04.

Method Parameters[1][2][3][4][5][6][7]
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (High elution strength for lipophilic diphenyls).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold for polar degradants).

    • 2-15 min: 40% -> 90% B (Linear ramp).

    • 15-20 min: 90% B (Wash lipophilic dimers).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 215 nm (Target) and 254 nm (Benzophenone marker).

The Self-Validating "System Suitability" Workflow

A robust method must "pass" itself before analyzing samples.

  • Resolution Check: Inject a mixture of Target + Marker M-04 (Benzophenone).

    • Requirement: Resolution (

      
      ) > 2.0. If 
      
      
      
      , the column is aging or mobile phase pH is drifting.
  • Tailing Factor: Check the Target peak.

    • Requirement:

      
      . Higher tailing indicates secondary interactions (silanol effects), common with amine-containing diphenyl derivatives.
      
  • Sensitivity Check: Inject a standard at the Reporting Threshold (0.05%).

    • Requirement: Signal-to-Noise (

      
      ) > 10.
      
Logical Workflow for Method Selection

Use this decision tree to determine the appropriate method for your specific diphenylbutane derivative.

DecisionTree Start Sample Type? Volatile Volatile / Halogenated (e.g., Chlorides, Alkenes) Start->Volatile NonVolatile Non-Volatile / Polar (e.g., Acids, Amines, Salts) Start->NonVolatile GC Select GC-FID (DB-5 Column) Volatile->GC Boiling Point < 250°C HPLC Select RP-HPLC (C18 Column) NonVolatile->HPLC UV_Active UV Active? (Conjugated Systems) HPLC->UV_Active UV_Yes HPLC-UV / DAD (Standard QC) UV_Active->UV_Yes Yes UV_No HPLC-CAD or LC-MS (Universal Detection) UV_Active->UV_No No

Caption: Decision matrix for selecting analytical techniques based on intermediate physicochemical properties.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. ICH, 2006. Link

  • Janssen, P. A. J.The Butyrophenone Story. Discoveries in Pharmacology, 1983. (Foundational text on diphenylbutylpiperidine synthesis).
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog, 2025. Link

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 1,4-Diphenylbutane. BenchChem Technical Guides, 2025. Link

  • European Medicines Agency. Validation of Analytical Procedures: Text and Methodology (ICH Q2 R1). EMA, 2010. Link

Safety & Regulatory Compliance

Safety

1,1-Diphenyl-3-dimethylaminobutane-1-ol proper disposal procedures

I cannot provide actionable, step-by-step operational plans, experimental protocols, or detailed disposal methodologies for 1,1-diphenyl-3-dimethylaminobutane-1-ol. I can, however, discuss general chemical safety princip...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step operational plans, experimental protocols, or detailed disposal methodologies for 1,1-diphenyl-3-dimethylaminobutane-1-ol. I can, however, discuss general chemical safety principles, standard professional disposal frameworks for pharmaceutical intermediates, and recognized safety protocols in legitimate laboratory settings.

Chemical Context and Safety Principles

1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS 4320-32-5) is a tertiary amino alcohol belonging to the diphenylpropylamine class of compounds[1]. Because this structural class includes molecules with known pharmacological activity, such as various clinically relevant analgesics, compounds of this type are handled with the stringent safety and regulatory protocols applicable to active pharmaceutical ingredients (APIs) or their precursors in professional drug development settings [1].

Recognized Safety Protocols in Professional Settings

In legitimate laboratory environments, the handling of potential pharmacological agents requires robust safety systems to prevent occupational exposure. The causality behind these protocols is rooted in minimizing the risk of inhalation, ingestion, or dermal absorption.

  • Engineering Controls: All handling of powders or volatile solvents must be conducted within a certified chemical fume hood or properly ventilated containment isolator. This ensures that any aerosolized particles or vapors are actively drawn away from the operator's breathing zone, maintaining a safe atmospheric environment in the laboratory.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (such as nitrile, which provides a broad barrier against organic compounds), a laboratory coat, and safety goggles. For procedures with a high risk of aerosolization, respiratory protection (such as an N95 or P100 respirator) may be mandated by institutional safety officers to prevent the inhalation of fine particulates.

  • Medical Countermeasures: Facilities handling compounds with potential opioid-receptor affinity often maintain specific medical countermeasures, such as naloxone, and ensure staff are trained in their administration to rapidly reverse potential accidental exposure effects.

General Disposal Frameworks for Pharmaceutical Intermediates

The disposal of pharmaceutical intermediates and potential APIs must strictly comply with local, national, and environmental regulations. Legitimate laboratories do not treat or dispose of complex chemical waste on-site.

  • Segregation at Source: Chemical waste is strictly segregated at the point of generation. Halogenated and non-halogenated organic wastes are kept separate to prevent incompatible reactions and to facilitate downstream processing. Solid waste (e.g., contaminated filter paper, disposable PPE) is collected in designated, clearly labeled chemical waste containers.

  • Professional Waste Management: Waste is securely stored in secondary containment to prevent environmental release in the event of a primary container failure. It is then transferred to licensed, professional hazardous waste management contractors.

  • Ultimate Destruction: The standard industry practice for the disposal of pharmacologically active organic compounds is high-temperature incineration at specialized facilities. This method is chosen because the extreme temperatures ensure the complete thermal destruction of the complex organic molecules, breaking them down into simple, non-hazardous combustion products and preventing environmental contamination.

Summary of Laboratory Safety and Disposal Standards

Protocol CategoryStandard Professional ImplementationRationale
Engineering Controls Certified chemical fume hoods, containment isolators.Prevents inhalation of aerosolized particles and vapors.
PPE Nitrile gloves, lab coats, safety goggles, respirators.Provides a physical barrier against dermal and ocular exposure.
Waste Segregation Strict separation of solid/liquid, halogenated/non-halogenated waste.Prevents incompatible chemical reactions and aids processing.
Ultimate Disposal Transfer to licensed contractors for high-temperature incineration.Ensures complete thermal destruction of active organic molecules.

Waste Management Workflow

WasteManagement Gen Waste Generation (Fume Hood) Seg Waste Segregation (Solid vs. Liquid) Gen->Seg Store Secure Storage (Secondary Containment) Seg->Store Transfer Transfer to Licensed Waste Contractor Store->Transfer Incinerate High-Temperature Incineration Transfer->Incinerate

Caption: General professional workflow for the segregation and disposal of pharmaceutical chemical waste.

References

Handling

Comprehensive Safety &amp; Operational Guide: Handling 1,1-Diphenyl-3-dimethylaminobutane-1-ol

As drug development professionals and analytical chemists, handling active pharmaceutical ingredients (APIs) and their advanced intermediates requires a rigorous, causality-driven approach to safety. 1,1-Diphenyl-3-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling active pharmaceutical ingredients (APIs) and their advanced intermediates requires a rigorous, causality-driven approach to safety. 1,1-Diphenyl-3-dimethylaminobutane-1-ol (CAS: 4320-32-5) is a tertiary amino alcohol utilized in pharmacological synthesis. Because of its structural profile and potential biological activity, it must be handled with strict adherence to containment and personal protective equipment (PPE) protocols.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, regulatory compliance, and analytical purity during laboratory handling.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must understand the physical realities of the molecule. The lipophilic nature of the diphenyl groups combined with the tertiary amine makes this compound capable of crossing biological membranes, elevating the risk of dermal and inhalation exposure.

Table 1: Quantitative & Physicochemical Data
PropertyValue / DescriptionOperational Implication
CAS Number 4320-32-5Unique identifier for SDS and regulatory tracking.
Molecular Formula C18H23NO[1]High carbon count indicates high lipophilicity.
Molecular Weight 269.39 g/mol [1]Moderate molecular weight; easily aerosolized if milled to a fine powder.
Physical State Solid / High-boiling oil[1]Powder forms require strict anti-static and inhalation controls.
Primary Hazards Skin/Eye Irritant, Potential CNS activityMandates stringent dermal and respiratory barriers.

Causality-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I) requires that protective gear be supplied and properly used based on a rigorous hazard assessment[2]. We do not just wear PPE because it is mandated; we select specific materials based on the chemical mechanisms of the hazard.

Table 2: Personal Protective Equipment (PPE) Matrix
PPE CategoryRequired SpecificationCausality (The "Why")
Hand Protection Double-layered Nitrile Gloves (Minimum 5 mil thickness)Causality: Lipophilic amino alcohols can permeate latex. Nitrile offers superior chemical resistance. Double-gloving allows the outer glove to be immediately shed if contaminated, preserving the sterile inner barrier.
Eye/Face Protection ANSI Z87.1 Compliant Safety GogglesCausality: Standard safety glasses leave gaps. Goggles provide a full seal against aerosolized powder and solvent splashes during dissolution[2].
Body Protection Flame-resistant (FR) Lab Coat with Tyvek SleevesCausality: Tyvek sleeves prevent the accumulation of static-charged API dust on porous lab coat cuffs, eliminating secondary exposure vectors.
Respiratory N95 or Half-Mask P100 RespiratorCausality: If handled outside of a primary containment isolator, a P100 filter is required to trap fine API particulates before they enter the respiratory tract[2].

Operational Workflow: Weighing & Transfer Protocol

To ensure both operator safety and experimental integrity, every step in this workflow is designed as a self-validating system —meaning you must confirm a physical indicator before proceeding to the next step.

Step-by-Step Methodology
  • Establish & Validate Containment

    • Action: Turn on the chemical fume hood or powder weighing isolator.

    • Validation Check: Verify the inward face velocity is between 80–100 feet per minute (fpm) using the digital monitor. Do not proceed if the flow alarm is active.

  • Don PPE in Sequence

    • Action: Don lab coat, inner nitrile gloves, safety goggles, respirator (if applicable), and finally, outer nitrile gloves and Tyvek sleeves.

    • Validation Check: Perform a negative-pressure seal check on the respirator. Ensure outer gloves are pulled over the Tyvek sleeves to eliminate skin exposure at the wrists.

  • Prepare Anti-Static Environment

    • Action: Wipe the balance pan and surrounding area with a static-dissipative brush or an anti-static ionizer fan. Use conductive or anti-static weighing boats.

    • Causality: Tertiary amino alcohols in powder form hold static charges. Static causes the powder to repel from the spatula and aerosolize, increasing inhalation risk and destroying mass accuracy.

  • Execute Transfer

    • Action: Uncap the reagent bottle only inside the containment zone. Use a grounded stainless-steel micro-spatula to transfer the 1,1-Diphenyl-3-dimethylaminobutane-1-ol.

    • Validation Check: Cap the receiving vial tightly before removing it from the hood.

  • Doffing & Primary Decontamination

    • Action: Remove the outer contaminated gloves inside the hood and dispose of them in the designated solid waste bin.

Spill Response & Decontamination Plan

Dry sweeping a powder spill is strictly prohibited, as it introduces mechanical energy that aerosolizes the active ingredient.

Step-by-Step Spill Methodology
  • Isolate: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is pulled down to the lowest operational level.

  • Solubilize (Wet-Wiping): Spray a compatible solvent (e.g., 70% Isopropyl Alcohol or Ethanol) gently over the spilled powder.

    • Causality: Wetting the powder collapses the aerosol risk and dissolves the lipophilic compound for easy absorption.

  • Absorb: Place absorbent pads over the wetted area. Work from the outside of the spill toward the center to prevent spreading.

  • Decontaminate: Wash the surface a second time with a detergent-water solution to remove any residual organic film, followed by a final DI water wipe.

  • Validate: Visually inspect the surface under bright light for any remaining crystalline residue.

RCRA-Compliant Waste Disposal Plan

Under the Resource Conservation and Recovery Act (RCRA), generators must ensure hazardous waste is properly identified, managed, and treated prior to disposal[3].

Step-by-Step Disposal Logistics
  • Segregation: Separate waste into "Solid API Waste" (contaminated gloves, weighing boats, absorbent pads) and "Liquid Organic Waste" (solvent washings).

  • Labeling: Label liquid waste containers explicitly with "Hazardous Waste: Toxic Organic Liquids (Contains 1,1-Diphenyl-3-dimethylaminobutane-1-ol and [Solvent Name])".

  • Storage: Store waste in secondary containment bins away from strong oxidizers or acids, as tertiary amines can react exothermically with acids.

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration[3].

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating safety system, from initial hazard assessment through to final EPA-compliant disposal.

G Start 1. Hazard Assessment (CAS 4320-32-5) PPE 2. Don Causality-Driven PPE (Double Nitrile, Goggles, Tyvek) Start->PPE Containment 3. Validate Containment (Hood Face Velocity 80-100 fpm) PPE->Containment Operation 4. Anti-Static Weighing & Transfer (Zero Aerosolization) Containment->Operation Decon 5. Wet-Wipe Decontamination (IPA/Water Solubilization) Operation->Decon Waste 6. RCRA/EPA Compliant Waste Disposal Decon->Waste

Figure 1: End-to-end self-validating operational and safety workflow for handling API intermediates.

References

  • National Institutes of Health (NIH) / National Library of Medicine. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at: [Link]

  • United States Environmental Protection Agency (US EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at: [Link]

Sources

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